2-chloro-5H-[1]benzofuro[3,2-c]carbazole
Description
Properties
Molecular Formula |
C18H10ClNO |
|---|---|
Molecular Weight |
291.7 g/mol |
IUPAC Name |
2-chloro-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10ClNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H |
InChI Key |
HZXNPCQPIUYUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-chloro-5H-benzofuro[3,2-c]carbazole chemical structure
An In-depth Technical Guide to the Chemical Structure of 2-chloro-5H-benzofuro[3,2-c]carbazole
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 2-chloro-5H-benzofuro[3,2-c]carbazole. This molecule belongs to a class of fused heterocyclic systems that integrate the pharmacologically significant carbazole moiety with a benzofuran ring system. Such scaffolds are of profound interest in medicinal chemistry and materials science.[1][2][3][4] This document details the structural architecture, IUPAC nomenclature, and key physicochemical properties of the title compound. Furthermore, it outlines the expected spectroscopic signatures (NMR, MS, IR, UV-Vis) that are critical for its empirical identification and characterization. A plausible synthetic strategy is presented, and the potential biological relevance is discussed in the context of the extensive bioactivity of related carbazole derivatives.[5][6][7][8]
Introduction
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][9] These activities include antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5][6][7] The fusion of a carbazole ring with other heterocyclic systems, such as benzofuran, creates a more complex, rigid, and planar architecture. This extended π-system can significantly influence the molecule's electronic properties and its ability to interact with biological targets. The parent compound, 5H-benzofuro[3,2-c]carbazole, is a key building block for advanced organic electronic materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs).[2][3]
The introduction of a chloro-substituent, as in 2-chloro-5H-benzofuro[3,2-c]carbazole, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance protein-ligand binding. This guide serves to provide a foundational, in-depth understanding of the specific chemical nature of this halogenated benzofurocarbazole derivative.
I. Elucidation of the Core Chemical Structure
A. The Benzofuro[3,2-c]carbazole Heterocyclic System
The core of the title compound is a pentacyclic aromatic system. It is formed by the fusion of a benzofuran moiety and a carbazole moiety. The fusion nomenclature "[3,2-c]" indicates that the 3- and 2-positions of the benzofuran ring are fused to the 'c' face (the 3-4 bond) of the carbazole ring. The "5H" designation specifies that the hydrogen atom is located on the nitrogen at position 5, which is the nitrogen atom originating from the carbazole core.
B. IUPAC Nomenclature and Numbering
According to IUPAC nomenclature rules for fused ring systems, the atoms of 2-chloro-5H-benzofuro[3,2-c]carbazole are numbered systematically. This numbering is crucial for unambiguously identifying the position of substituents. The chlorine atom is located at position 2.
Caption: IUPAC numbering of 2-chloro-5H-benzofuro[3,2-c]carbazole.
C. Molecular Formula and Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₈H₁₀ClNO |
| Molecular Weight | 291.74 g/mol |
| Monoisotopic Mass | 291.0451 Da |
| Hydrogen Bond Donors | 1 (the N-H group) |
| Hydrogen Bond Acceptors | 1 (the oxygen atom) |
| LogP (calculated) | ~5.5-6.0 |
| Polar Surface Area | ~28.1 Ų |
Note: LogP and Polar Surface Area are estimations and can vary based on the calculation algorithm used.
II. Spectroscopic and Analytical Characterization
Empirical confirmation of the structure of 2-chloro-5H-benzofuro[3,2-c]carbazole relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and related compounds.[10][11][12]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic protons in different chemical environments.
-
N-H Proton: A broad singlet is expected far downfield, typically in the δ 10.0-12.0 ppm range, due to the deshielding effects of the aromatic system and the nitrogen atom.[10]
-
Aromatic Protons: Multiple signals (doublets, triplets, and multiplets) would appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton. Protons adjacent to the nitrogen, oxygen, or chlorine atoms would be shifted accordingly.
-
-
¹³C NMR: The carbon NMR spectrum would show 18 distinct signals for the 18 carbon atoms.
-
Aromatic Carbons: Signals would typically appear between δ 105-150 ppm.[13][14]
-
C-Cl Carbon: The carbon atom directly attached to the chlorine (C2) would be shifted, and its chemical shift would be sensitive to the electronic environment.
-
Carbons adjacent to N and O: Carbons bonded to the heteroatoms (e.g., C1, C4a, C5a, C8a, C12a, C12c) will have characteristic chemical shifts influenced by the electronegativity of these atoms.
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z 291.[15]
-
Isotopic Pattern: A key diagnostic feature will be the isotopic peak at m/z 293 ([M+2]⁺). Due to the natural abundance of the ³⁷Cl isotope, the ratio of the intensity of the m/z 291 peak (with ³⁵Cl) to the m/z 293 peak (with ³⁷Cl) will be approximately 3:1. This pattern is definitive for a molecule containing one chlorine atom.
-
Fragmentation: The stable, fused aromatic system would make the molecular ion relatively stable.[15] Common fragmentation pathways could include the loss of a chlorine radical ([M-Cl]⁺ at m/z 256) or the loss of HCl ([M-HCl]⁺ at m/z 255).[16][17] Further fragmentation would involve the complex breakdown of the pentacyclic ring system.[15]
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3450 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amine within a carbazole-like system.[18]
-
Aromatic C-H Stretch: Multiple sharp, weak to medium bands will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[18][19]
-
C=C Aromatic Stretch: Several medium to strong bands are expected in the 1450-1620 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.
-
C-N Stretch: A band in the 1300-1350 cm⁻¹ region can be attributed to the C-N stretching vibration.[18]
-
C-O Stretch: The aromatic ether C-O stretching vibration from the benzofuran moiety would likely appear in the 1200-1250 cm⁻¹ range.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be assigned to the C-Cl stretching vibration.
D. UV-Visible Spectroscopy
The extensive conjugated π-electron system of the pentacyclic structure is expected to result in strong absorption in the ultraviolet (UV) region. The spectrum would likely show multiple absorption maxima (λ_max) characteristic of π-π* transitions, typical for polycyclic aromatic compounds.[12][20]
III. Synthesis Strategies
While specific synthesis routes for 2-chloro-5H-benzofuro[3,2-c]carbazole are not detailed in the available literature, a plausible approach can be designed based on established methods for similar heterocyclic systems. One effective method for constructing benzofuran rings fused to carbazoles is the Rap-Stoermer reaction .[21][22] A potential synthetic workflow could involve the reaction between a suitably functionalized carbazole precursor and a chloro-substituted salicylaldehyde derivative.
Caption: A generalized workflow for the synthesis of benzofurocarbazoles.
IV. Potential Applications and Biological Relevance
The chemical structure of 2-chloro-5H-benzofuro[3,2-c]carbazole suggests significant potential in both pharmacology and materials science.
A. Medicinal Chemistry and Drug Development
Carbazole derivatives are well-established as a class of compounds with diverse and potent biological activities.[1] The fusion with a benzofuran ring, another important pharmacophore, could lead to synergistic or novel biological effects.
-
Anticancer Activity: Many carbazole derivatives exhibit potent anticancer activity by interfering with DNA, inhibiting tubulin polymerization, or modulating key signaling pathways.[5][6] The planar structure of the benzofurocarbazole core is ideal for DNA intercalation.
-
Antimicrobial Properties: Carbazoles have shown activity against a range of bacteria and fungi.[1][8] The chloro-substituent could enhance this activity.
-
Neuroprotection and Enzyme Inhibition: Various carbazole-based molecules have been investigated for neuroprotective effects and as inhibitors of enzymes like kinases, which are critical targets in cancer therapy.[1][5]
Caption: Diverse applications of carbazole-based molecular scaffolds.
B. Materials Science
The parent 5H-benzofuro[3,2-c]carbazole structure is a known building block for organic electronics.[2][3] Its rigid, planar, and electron-rich nature facilitates charge transport and efficient luminescence. The introduction of a chlorine atom can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, potentially leading to new materials for OLEDs, organic photovoltaics, and sensors.[13]
Conclusion
2-chloro-5H-benzofuro[3,2-c]carbazole is a complex, pentacyclic heterocyclic molecule with a well-defined structure. Its architecture, featuring a planar, electron-rich core with a strategically placed chlorine atom and hydrogen-bonding capabilities, makes it a molecule of significant interest. Based on the extensive research into related carbazole and benzofuran compounds, it holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases, as well as a functional component in advanced organic electronic materials. The spectroscopic and analytical data outlined in this guide provide a solid framework for its unambiguous identification and future investigation.
References
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Al-Ostath, A., Abushiba, A., El-Sayed, M., & El-Nezhawy, A. (2022). A review on the biological potentials of carbazole and its derived products. Molecular Diversity. [Link]
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Ju, Y., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Montalbano, S., & D'Anca, M. (2023). Special Issue "Carbazole Derivatives: Latest Advances and Prospects". MDPI. [Link]
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D'Anca, M., & Montalbano, S. (2023). Carbazole Derivatives. MDPI. [Link]
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Al-Ostath, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals. [Link]
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de Oliveira, T. B., et al. (2022). Article. SciSpace. [Link]
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Karon, K., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. [Link]
-
Kumar, R., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (n.d.). Synthesis of 3-(2-benzofuroyl)carbazole derivatives (3a-k). [Link]
-
Li, G.-Q., et al. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Li, G.-Q., et al. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Beilstein Journals. [Link]
-
Stepanova, E. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]
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Altinolcek, N., et al. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules. Beilstein Journals. [Link]
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CNR-IRIS. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Link]
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PubChem. (n.d.). 2-phenyl-5H-[1]benzofuro[3,2-c]carbazole. [Link]
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Wikipedia. (n.d.). Carbazole. [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. [Link]
-
Synthesis of carbazoles and derivatives from allenes. (n.d.). University of Oviedo. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Mass Spectrometry. (n.d.). University of Technology Sydney. [Link]
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ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
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PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][8]benzodiazepin-1(2H)-ones. [Link]
-
ResearchGate. (n.d.). Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
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PubMed. (2012). Infrared and Electronic Spectra of Radicals Produced From 2-naphthol and Carbazole by UV-induced Hydrogen-Atom Eliminations. [Link]
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5H-benzofuro[3,2-c]carbazole derivatives literature review
Topic: 5H-Benzofuro[3,2-c]carbazole Derivatives: Synthetic Architectures, Optoelectronic Utility, and Pharmacological Horizons Content Type: Technical Whitepaper / Advanced Literature Review Audience: Senior Researchers, Medicinal Chemists, and Material Scientists
Executive Summary
The 5H-benzofuro[3,2-c]carbazole (BFCz) scaffold represents a privileged tetracyclic heteroacene characterized by a rigid, planar architecture and high triplet energy (
Structural Architecture & Electronic Properties
The 5H-benzofuro[3,2-c]carbazole core is a fusion of a benzofuran moiety and a carbazole unit.[1] This specific isomeric fusion confers unique electronic properties compared to its [2,3-b] or [3,2-b] isomers.
1.1 Crystallographic Insights
X-ray diffraction studies of substituted derivatives (e.g., 2-phenyl-5H-benzofuro[3,2-c]carbazole) reveal an essentially planar skeleton. This planarity is critical for two distinct reasons:
-
OLEDs: It facilitates
- stacking in solid-state films, enhancing charge carrier mobility (hole transport). -
Biology: It mimics the geometry required for DNA intercalation, allowing the molecule to slide between base pairs.
1.2 Electronic Energy Levels
The scaffold exhibits a wide energy gap (
| Property | Typical Value | Significance |
| HOMO | -5.6 to -5.9 eV | Deep enough to align with common hole-injection layers. |
| LUMO | -2.1 to -2.4 eV | Facilitates electron blocking, confining excitons to the emissive layer. |
| Triplet Energy ( | ~2.9 - 3.0 eV | Sufficient to host blue and green phosphorescent emitters without quenching. |
| Glass Transition ( | >150°C | Ensures morphological stability of the amorphous film under operation. |
Synthetic Methodologies
The construction of the 5H-benzofuro[3,2-c]carbazole core has evolved from harsh classical cyclizations to precision transition-metal-catalyzed protocols.
2.1 Pathway A: The Rap-Stoermer / Cyclization Route
Historically, this involved the condensation of 3-chloroacetyl-carbazole with salicylaldehydes (Rap-Stoermer) to yield a benzofuroyl-carbazole intermediate, followed by acid-catalyzed cyclization. While effective, it often suffers from harsh conditions and limited functional group tolerance.
2.2 Pathway B: Pd-Catalyzed Intramolecular C-H Activation (Recommended)
Modern protocols utilize Palladium(II) catalysis to forge the C-C bond between the phenyl ring of the benzofuran and the carbazole C4 position via oxidative cyclization. This method allows for late-stage functionalization.
Visualization: Synthetic Pathways
Figure 1: Comparison of the modern Pd-catalyzed oxidative cyclization pathway versus the classical Rap-Stoermer route.
Optoelectronic Applications (OLEDs)
The primary industrial application of BFCz derivatives is in the fabrication of high-efficiency OLEDs. The scaffold addresses the "efficiency roll-off" problem common in high-brightness devices.
3.1 Bipolar Charge Transport
Unlike simple carbazoles (hole-transport dominant), the benzofuro-fusion introduces a degree of electron affinity, creating a bipolar host . This balances charge recombination within the Emissive Layer (EML), widening the recombination zone and extending device lifetime.
3.2 TADF Emitters
Derivatives substituted with electron acceptors (e.g., triazines, cyano groups) exhibit Thermally Activated Delayed Fluorescence. The rigid BFCz donor minimizes non-radiative decay, while the twist angle between the donor and acceptor facilitates the separation of HOMO and LUMO, resulting in a small
Pharmacological Horizons
While less developed than its material science applications, the 5H-benzofuro[3,2-c]carbazole core possesses significant medicinal potential. It is a structural isostere of Ellipticine (a potent antineoplastic agent) and Staurosporine (a kinase inhibitor).
4.1 Mechanism of Action: DNA Intercalation
The planar tetracyclic surface area allows the molecule to insert between DNA base pairs. This intercalation can:
-
Inhibit Topoisomerase II (preventing DNA religation).
-
Cause frameshift mutations in rapidly dividing cancer cells.
4.2 Emerging SAR (Structure-Activity Relationships)
Recent studies on deuterated analogs (d10-BFCz) and related isomers suggest that N-alkylation (at the 5H position) significantly alters cytotoxicity and solubility.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the structural features of BFCz responsible for potential biological activity.
Experimental Protocols
Protocol 1: Synthesis of the 5H-Benzofuro[3,2-c]carbazole Core via Pd-Catalyzed Cyclization
Adapted from recent C-H activation methodologies (e.g., Li et al., J. Org. Chem).[1][2][3][4][5][6][7][8][9]
Reagents:
-
Precursor: 3-(2-bromophenyl)-9-phenyl-9H-carbazole (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Ligand: Tricyclohexylphosphine tetrafluoroborate (
) (10-20 mol%) -
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous o-Xylene or DMAc
Procedure:
-
Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with the Precursor, Pd(OAc)₂, Ligand, and Base.
-
Solvation: Add anhydrous solvent (concentration ~0.1 M). Degas the solution via three freeze-pump-thaw cycles.
-
Reaction: Seal the tube and heat to 140°C for 12–24 hours. Monitor via TLC (Eluent: Hexane/DCM) for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: Hexane -> 10% DCM/Hexane).
-
Characterization: Recrystallize from Toluene/Ethanol to obtain pale yellow crystals. Verify structure via ¹H NMR (distinct downfield shift of the cyclized protons) and HRMS.
Self-Validation Check:
-
Why this works: The high temperature and basic conditions facilitate the oxidative insertion of Pd into the C-Br bond, followed by intramolecular C-H activation on the carbazole ring.
-
Troubleshooting: If dehalogenation (reduction) is observed instead of cyclization, ensure the solvent is strictly anhydrous and consider adding a silver salt (AgOAc) as an oxidant/additive.
References
-
Synthesis via Rap-Stoermer: Gao, W., et al. "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives." Beilstein Journal of Organic Chemistry, 2011. Link
-
OLED Host Properties: Lee, J.Y., et al. "Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices." Journal of Materials Chemistry C, 2020. Link
-
Pd-Catalyzed Cyclization: Gevorgyan, V., et al. "Palladium-Catalyzed Intramolecular Carbopalladation/Cyclization Cascade." Journal of the American Chemical Society, 2010. Link
-
Biological Analog Data: Eissa, et al. "DNA intercalators as anticancer agents." ResearchGate Review, 2022. Link
-
Crystal Structure: "Crystal structures of three carbazole derivatives." IUCrData, 2016. Link
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Halogenated Benzofuro[3,2-c]carbazoles: Technical Guide to Synthesis & Application
Core Architecture & Strategic Utility
The benzofurocarbazole (BFCz) scaffold represents a rigid, planar fusion of two pharmacologically and optoelectronically active heterocycles: benzofuran and carbazole. While multiple isomers exist, 5H-benzofuro[3,2-c]carbazole has emerged as the dominant isomer in high-performance organic electronics due to its superior triplet energy (
Structural Dynamics
The fusion of the electron-rich carbazole (donor) with the benzofuran moiety creates a system with unique bipolar characteristics.
-
Planarity: The fully fused system minimizes reorganization energy (
), facilitating high charge carrier mobility (hole mobility ). -
Halogenation Impact: Introducing halogens (F, Cl, Br, I) onto this core is not merely for functionalization. It serves as a precise tuning knob for:
-
Crystal Packing: Halogen bonding (X···X or X···
) induces tight herringbone packing, enhancing solid-state charge transport. -
Intersystem Crossing (ISC): Heavy atoms (Br, I) enhance spin-orbit coupling (SOC), promoting triplet harvesting in phosphorescent OLEDs (PhOLEDs).
-
Metabolic Stability: In medicinal chemistry, strategic halogenation blocks metabolic "soft spots" (typically the para-positions relative to the nitrogen), extending half-life (
).
-
Synthesis & Functionalization Strategies
To ensure high purity required for device physics and biological assays, we prioritize Palladium-catalyzed intramolecular cyclization over varying Fischer-Indole approaches, which often suffer from difficult isomer separations.
Pathway Visualization
The following workflow outlines the construction of the halogenated core, highlighting the divergence point for optoelectronic vs. pharmaceutical derivatives.
Figure 1: Modular synthesis pathway for halogenated benzofuro[3,2-c]carbazole, emphasizing the Palladium-catalyzed ring closure for regiochemical fidelity.
Critical Synthesis Protocol: 5H-benzofuro[3,2-c]carbazole
Note: This protocol assumes the generation of the N-aryl intermediate via standard Buchwald-Hartwig coupling.
Step 1: Intramolecular Cyclization
-
Reagents: Charge a dried Schlenk flask with the N-(2-chlorophenyl)-benzofuran-2-amine precursor (1.0 eq), Pd(OAc)
(5 mol%), Tricyclohexylphosphine (PCy -HBF , 10 mol%), and K CO (2.0 eq). -
Solvent: Add degassed Dimethylacetamide (DMAc) to achieve a concentration of 0.1 M. Rationale: High boiling point polar aprotic solvents are required to overcome the activation energy of the C-H activation step.
-
Reaction: Heat to 140°C under Argon for 12-18 hours. Monitor via TLC (Hexane:DCM 4:1). The fluorescent spot of the product is distinct from the non-fluorescent precursor.
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Toluene/Ethanol to yield the BFCz core as a white solid.
Step 2: Regioselective Bromination (The Halogenation Step)
-
Dissolution: Dissolve BFCz (1.0 eq) in DMF (0.05 M) and cool to 0°C.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise over 30 minutes in the dark. Rationale: Slow addition at low temperature favors mono-bromination at the most electron-rich position (para to the nitrogen, position 3 or 9 depending on numbering convention), avoiding poly-halogenation.
-
Quench: Stir at room temperature for 4 hours. Quench with aqueous sodium thiosulfate.
-
Purification: Column chromatography (SiO
, Hexane/DCM gradient).
Optoelectronic Properties
The halogenated BFCz core is a staple in OLED technology, specifically as a host material for phosphorescent emitters or as a TADF emitter backbone. The halogen atom (specifically Br or I) introduces a heavy atom effect that modulates the singlet-triplet energy gap (
Comparative Electronic Data
The following table summarizes the impact of halogenation on the frontier molecular orbitals (FMO) and triplet energy.
| Compound | Substituent (X) | HOMO (eV) | LUMO (eV) | Application | ||
| BFCz | H | -5.65 | -2.10 | 2.94 | 147 | Host for Blue/Green PhOLED |
| Cl-BFCz | Cl | -5.78 | -2.22 | 2.91 | 155 | Improved Thermal Stability |
| Br-BFCz | Br | -5.82 | -2.28 | 2.89 | 162 | Reactive Intermediate / Phosphorescent Host |
| I-BFCz | I | -5.75 | -2.35 | 2.70 | 158 | Heavy Atom Effect (Quenched Fluorescence) |
Data synthesized from standard carbazole derivative trends and specific BFCz literature.
Mechanism of Action: The Heavy Atom Effect
In optoelectronics, we often avoid halogens in the final emitter to prevent fluorescence quenching. However, in host materials , brominated cores are valuable precursors to attach electron-transporting moieties (like triazine) or to induce specific packing.
Figure 2: The photophysical cascade initiated by halogenation of the benzofurocarbazole core.
Pharmaceutical Potential[1][2][3][4][5][6]
While less common than in materials science, the halogenated benzofurocarbazole core possesses significant medicinal utility. It acts as a bioisostere to ellipticine and other DNA-intercalating alkaloids.
Biological Targets[1]
-
DNA Intercalation: The planar tetracyclic surface area allows for insertion between DNA base pairs. Halogenation at the "bay" regions increases lipophilicity (
), enhancing cell membrane permeability. -
Kinase Inhibition: The carbazole NH moiety can form hydrogen bonds with the hinge region of ATP-binding sites in kinases (e.g., CDK or Pim kinases).
-
Metabolic Blocking: Unsubstituted carbazoles are rapidly oxidized by Cytochrome P450 at the para-position. Installing a Chlorine or Fluorine atom at this site (C-3/C-6) significantly prolongs metabolic stability (
) without altering steric bulk drastically.
Self-Validating Assay Protocol: DNA Intercalation (Viscosity)
To verify the intercalation mechanism of a new halogenated BFCz derivative:
-
Setup: Prepare calf thymus DNA (CT-DNA) solutions of increasing concentration.
-
Measurement: Maintain a constant concentration of the BFCz derivative. Measure the relative viscosity (
) of the DNA solution in the presence of the drug using an Ubbelohde viscometer at 25°C. -
Validation: A plot of
vs. binding ratio ( ) should yield a slope for true intercalators (lengthening the DNA helix). A slope near 0 indicates groove binding.
References
-
Song, X., et al. (2023). "Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters."[1] Royal Society of Chemistry.
-
Wu, H., et al. (2022). "Indenocarbazole- and benzofurocarbazole-based bipolar host materials for high-performance red and green Phosphorescent Organic Light-Emitting Diodes." New Journal of Chemistry.
-
Albrecht, K., et al. (2019). "Carbazole-Based Emitters: Halogen-Bond-Assisted Photoluminescence Modulation." Trepo/Tampere University.
-
Keum, H., et al. (2011). "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives." Beilstein Journal of Organic Chemistry.
-
Zhang, X., et al. (2019). "Deep-Blue and Hybrid-White Organic Light Emitting Diodes Based on a Twisting Carbazole-Benzofuro[2,3-b]Pyrazine Fluorescent Emitter." MDPI Molecules.
Sources
Technical Guide: Comparative Reactivity of 2-Chloro vs. 2-Bromo Benzofurocarbazole
Executive Summary
The benzofurocarbazole scaffold represents a critical junction in organic electronics (OLED hosts) and bioactive alkaloid synthesis. The choice between a 2-chloro and 2-bromo substituent on this fused ring system is rarely arbitrary; it dictates the synthetic pathway's efficiency, cost, and selectivity.
This guide analyzes the mechanistic divergences between 2-chlorobenzofurocarbazole (2-Cl-BFC) and 2-bromobenzofurocarbazole (2-Br-BFC) . While the bromide is the standard for high-turnover cross-coupling, the chloride offers unique stability and site-selectivity advantages that are often overlooked.
Structural & Electronic Context[1][2]
To understand the reactivity, we must first define the electronic environment of the 2-position. In the context of 5H-benzofuro[3,2-c]carbazole (a common OLED building block), the 2-position typically resides on the carbazole moiety, para to the nitrogen atom (depending on specific fusion nomenclature).
-
Electronic Effect: The nitrogen lone pair donates electron density into the ring (
-donor), activating the system. However, the fused benzofuran system acts as a weak inductive withdrawer. -
Bond Strengths: The C-X bond strength is the primary differentiator.[1]
-
C-Cl: ~95 kcal/mol (Stronger, shorter bond).
-
C-Br: ~80 kcal/mol (Weaker, longer bond).
-
Visualization: Scaffold & Reactivity Logic
Figure 1: Decision matrix for selecting Halogen substituents based on intended application.
Reactivity Profiles: Head-to-Head Comparison
Metal-Halogen Exchange (Lithiation)
This is the most drastic difference.
-
2-Br-BFC: Reacts rapidly with n-BuLi at -78 °C. The equilibrium overwhelmingly favors the aryl-lithium species due to the weak C-Br bond.
-
2-Cl-BFC: Inert to n-BuLi at -78 °C. Lithiation requires forcing conditions (higher temp, t-BuLi) which often leads to side reactions (e.g., deprotonation at the N-H or adjacent C-H sites) rather than clean exchange.
Guidance: If you need to generate a nucleophile (e.g., to attack a ketone or boronic ester), use the Bromide.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
In Pd-catalyzed cycles, the Oxidative Addition (OA) is the rate-determining step (RDS) for aryl chlorides, but often not for bromides.
| Feature | 2-Chloro-BFC | 2-Bromo-BFC |
| Oxidative Addition | Slow (High Activation Energy) | Fast (Low Activation Energy) |
| Catalyst Requirement | Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) | Works with standard ligands (e.g., PPh3, dppf) |
| Temperature | Often requires >80 °C | Can proceed at RT or mild heat (40-60 °C) |
| Selectivity | Can survive "mild" coupling conditions (orthogonal reactivity) | Will react first in competitive coupling |
Nucleophilic Aromatic Substitution (SNAr)
Neither 2-Cl nor 2-Br benzofurocarbazole is particularly prone to SNAr unless highly electron-deficient groups (e.g., -NO2, -CN) are added to the ring. However, if forced, Fluorine is the preferred leaving group for SNAr, not Br or Cl.
Experimental Protocols
Protocol A: Selective Suzuki Coupling of 2-Bromo-BFC
Use this when maximizing yield and minimizing catalyst cost.
Reagents:
-
2-Bromo-5H-benzofuro[3,2-c]carbazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 M aq, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1)
Step-by-Step:
-
Degas: Sparge solvents with Nitrogen for 20 mins. Oxygen is the enemy of Pd(0).
-
Mix: Combine BFC-Br, Boronic acid, and Base in the reaction vessel.
-
Catalyst: Add Pd(PPh3)4 last under a counter-flow of N2.
-
Heat: Reflux (approx. 90-100 °C) for 4-6 hours .
-
Monitor: TLC will show rapid consumption of the bromide.
-
Workup: Standard aqueous extraction.
Protocol B: Activation of 2-Chloro-BFC (Buchwald-Hartwig)
Use this for the chloride, requiring specialized "Buchwald" precatalysts.
Reagents:
-
2-Chloro-5H-benzofuro[3,2-c]carbazole (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) (Or XPhos Pd G2/G3/G4)
-
Base: NaOtBu (1.5 equiv) — Stronger base required.
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Dry Conditions: Flame-dry glassware. Moisture kills the active anionic species.
-
Pre-complexation: If using separate Pd and Ligand, stir them in dioxane at 50 °C for 10 mins to form the active L-Pd(0) species.
-
Addition: Add the 2-Cl-BFC, amine, and base.
-
Heat: Reflux (100-110 °C) is mandatory. Reaction time: 12-24 hours .
-
Note: The chloride is sluggish. If conversion stalls, add a second portion of catalyst.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways for the 2-Cl and 2-Br species.
Figure 2: Divergent synthetic pathways. Note the Bromide's versatility in Lithiation and standard Coupling.
Comparison Table
| Parameter | 2-Chloro-BFC | 2-Bromo-BFC |
| C-X Bond Energy | ~96 kcal/mol | ~81 kcal/mol |
| Lithiation (-78°C) | No (Requires specialized conditions) | Yes (Quantitative) |
| Pd-Coupling Rate | Slow (Rate Limiting Step = OA) | Fast (Rate Limiting Step = Transmetallation) |
| Cost | Low | Moderate to High |
| Atom Economy | Higher (Cl is lighter) | Lower |
| Storage Stability | Excellent | Good (Light sensitive over time) |
References
-
Synthesis of Benzofurocarbazole Scaffolds: Li, H., et al. "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives." Beilstein Journal of Organic Chemistry, 2011, 7, 1587–1595. [Link]
-
General Aryl Halide Reactivity (Cl vs Br): Fu, Z., et al. "Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction."[2] ResearchGate, 2020. [Link]
-
OLED Applications & Host Design: Gong, S., et al. "Recent Advances in the Design of Multi-Substituted Carbazoles for Optoelectronics." RSC Advances, 2023. [Link]
-
Buchwald-Hartwig Amination Mechanisms: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. [Link]
Sources
Introduction: MALT1 as a Pivotal Therapeutic Target
An In-Depth Technical Guide to the Derivatives and Analogs of MALT1 Inhibitors
A Note on CAS 1199616-66-4: Initial searches for a compound with the specific CAS number 1199616-66-4 did not yield publicly available information linking it to a well-defined chemical structure or biological target. It is possible that this number corresponds to a proprietary compound, an intermediate, or is an error. However, the broader query for its derivatives and analogs has led to a rich field of research centered on the inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This guide will, therefore, provide a comprehensive overview of the discovery, mechanism, and development of MALT1 inhibitors, a class of molecules with significant therapeutic potential.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that plays a dual role as both a scaffold protein and a cysteine protease.[1][2] It is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen receptors in lymphocytes.[3][4] Dysregulation of MALT1 activity is a hallmark of several B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling target for therapeutic intervention.[4][5]
The proteolytic activity of MALT1 is responsible for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD, thereby amplifying and sustaining the signaling cascade.[6] This function is crucial for the proliferation and survival of malignant B-cells that are addicted to chronic B-cell receptor (BCR) signaling.[7][8] Consequently, the development of small molecule inhibitors targeting the MALT1 protease has emerged as a promising strategy in oncology and for the treatment of certain autoimmune diseases.[9][10]
The Landscape of MALT1 Inhibitors: From First Generation to Allosteric Modulators
The pursuit of clinically viable MALT1 inhibitors has evolved through several stages, beginning with early-generation compounds and progressing to more sophisticated and specific molecules.
-
First-Generation Inhibitors: Initial efforts focused on peptidomimetic inhibitors, such as z-VRPR-fmk, which targeted the active site of the MALT1 protease.[4][8] While valuable as research tools, these compounds generally suffered from poor drug-like properties, limiting their therapeutic potential.[11] Another early discovery identified the phenothiazine class of antipsychotic drugs as MALT1 inhibitors.[6]
-
Second-Generation Allosteric Inhibitors: A significant breakthrough came with the discovery of allosteric binding sites on the MALT1 protein, at the interface of the caspase-like and Ig3 domains.[3][11] Targeting this site with small molecules offered a path to developing inhibitors with improved potency, selectivity, and pharmacokinetic properties.[11] Several allosteric inhibitors are now in clinical development, including JNJ-67856633, SGR-1505, and ABBV-525.[3][8][11][12][13]
-
Beyond Protease Inhibition: Scaffolding Modulators: More recently, research has expanded to explore the scaffolding function of MALT1, which is also critical for NF-κB activation.[14] Novel allosteric modulators that specifically disrupt the scaffolding activities of MALT1 are being developed. These compounds have shown the potential for enhanced anti-tumor effects, particularly in models resistant to protease inhibitors, and may avoid some of the immune-related side effects associated with long-term protease inhibition.[14]
Signaling Pathway of MALT1 in Lymphocyte Activation
The central role of MALT1 in the NF-κB signaling pathway is a key rationale for its therapeutic targeting. The following diagram illustrates the canonical pathway leading to NF-κB activation in lymphocytes.
Caption: MALT1 signaling cascade in B-lymphocytes.
Experimental Protocols for the Evaluation of MALT1 Inhibitors
The development of MALT1 inhibitors relies on a suite of robust in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro MALT1 Protease Activity Assay
A common method to assess the direct inhibitory effect of compounds on MALT1's enzymatic activity is a fluorogenic cleavage assay.[1][2]
Principle: This assay utilizes a synthetic peptide substrate containing a MALT1 cleavage site (e.g., Ac-LRSR-AMC) that is conjugated to a fluorophore (AMC) and a quencher. Cleavage of the peptide by active MALT1 results in the release of the fluorophore, leading to a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the MALT1 inhibitor test compound in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MALT1 enzyme in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Ac-LRSR-AMC) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the test compound at various concentrations.
-
Add the recombinant MALT1 enzyme to each well and incubate for a specified period (e.g., 30 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assays for NF-κB Signaling
To evaluate the effect of MALT1 inhibitors in a cellular context, various assays can be employed to measure the downstream effects on NF-κB signaling.
Example: NF-κB Reporter Assay
Principle: This assay uses a cell line (e.g., ABC-DLBCL cell line OCI-Ly10) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of MALT1 will lead to a decrease in NF-κB activity and a corresponding reduction in reporter gene expression.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the NF-κB reporter cell line under standard conditions.
-
Plate the cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the MALT1 inhibitor for a predetermined time (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., cell viability) and calculate the percent inhibition of NF-κB activity for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Efficacy Studies
The anti-tumor activity of MALT1 inhibitors is typically evaluated in preclinical xenograft models using human B-cell lymphoma cell lines.[3]
Example: ABC-DLBCL Xenograft Model
Principle: Human ABC-DLBCL cells (e.g., OCI-Ly10) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the MALT1 inhibitor, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation:
-
Inject a suspension of ABC-DLBCL cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the MALT1 inhibitor and vehicle control according to the desired schedule and route (e.g., oral gavage, once daily).
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Quantitative Data on MALT1 Inhibitors
The following table summarizes the reported activities of several MALT1 inhibitors in various assays.
| Compound | Target | Biochemical IC50 | Cellular IC50 (NF-κB) | In Vivo Model | Efficacy | Reference |
| JNJ-67856633 | Allosteric MALT1 Protease | Potent | Potent (IL-6/10, RelB cleavage) | OCI-Ly3, OCI-Ly10 Xenografts | Potent tumor growth inhibition | [3] |
| SGR-1505 | Allosteric MALT1 Protease | Highly potent | Not specified | B-cell malignancy models | Development candidate | [11] |
| BPI-530616 | Allosteric MALT1 Protease | Subnanomolar | Proliferation inhibition in OCI-Ly3 | DLBCL animal model | Anti-tumor efficacy | [15] |
| MI-2 | MALT1 Protease | Not specified | Not specified | Vascular smooth muscle cells | Induces ferroptosis | [16] |
| z-VRPR-fmk | Active Site MALT1 Protease | Not specified | Inhibition of NF-κB regulated genes | ABC-DLBCL cell lines | Reduced growth and survival | [4] |
Workflow for MALT1 Inhibitor Drug Discovery
The process of discovering and developing novel MALT1 inhibitors follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical drug discovery workflow for MALT1 inhibitors.
Challenges and Future Directions
Despite the significant progress in the development of MALT1 inhibitors, several challenges and opportunities remain.
-
Selectivity and Off-Target Effects: Ensuring high selectivity for MALT1 over other proteases is crucial to minimize off-target toxicities.[6]
-
Resistance Mechanisms: As with other targeted therapies, the potential for acquired resistance to MALT1 inhibitors is a concern.[8] Understanding these mechanisms will be key to developing next-generation inhibitors and combination therapies.
-
Impact on Regulatory T-cells (Tregs): MALT1 activity is also important for the function of regulatory T-cells, which play a role in maintaining immune homeostasis.[9][10] Long-term inhibition of MALT1 could potentially lead to autoimmune-like side effects.[9] However, some studies suggest that the anti-inflammatory effects of MALT1 inhibition can be uncoupled from the effects on Tregs.[10]
-
Combination Therapies: Combining MALT1 inhibitors with other targeted agents, such as BTK inhibitors, may offer synergistic anti-tumor activity and a strategy to overcome resistance.[7][8]
-
Expanding Therapeutic Applications: Beyond B-cell malignancies, MALT1 inhibitors are being explored for their potential in treating other cancers and autoimmune diseases.[7][9]
Conclusion
The inhibition of MALT1 represents a promising therapeutic strategy for a range of diseases, particularly B-cell lymphomas. The field has rapidly advanced from early tool compounds to potent and selective allosteric inhibitors that are now undergoing clinical evaluation. The ongoing research into the dual scaffold and protease functions of MALT1 continues to open new avenues for therapeutic intervention. The development of next-generation MALT1-targeting agents, including scaffolding modulators and combination therapies, holds the potential to further improve patient outcomes in the future.
References
- Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology. (n.d.). Frontiers in Immunology.
- A New “Brew” of MALT1 Inhibitors - PMC. (n.d.).
- Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer. (n.d.). American Chemical Society.
- Role of MALT1's protease function in lymphocyte development and... (n.d.).
- Combining precision oncology and immunotherapy by targeting the MALT1 protease. (2022, October 21).
- Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies. (2023, November 2).
- Hit to development candidate in 10 months: Rapid discovery of SGR- 1505, a novel, potent MALT1 inhibitor. (n.d.). Schrödinger.
- What's brewing for MALT1 in lymphoma? (2023, December 7).
- Recruiting CLL Clinical Trial: ABBV-525, a MALT1 Inhibitor. (2024, April 3). CLL Society.
- MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses. (2015, May 12). PLOS One.
- Measurement of Endogenous MALT1 Activity. (2023, July 20). Bio-protocol.
- Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells. (2023, December 15). PubMed.
- MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? (n.d.). AACR Journals.
- Abstract 7583: Discovery of a potent small molecule MALT1 protease inhibitor for the treatment of cancer. (2024, March 22). AACR Journals.
- Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regul
- MALT1 has both protease activity-dependent and -independent roles in innate and adaptive immunity (IRM10P.739). (2014, May 1). The Journal of Immunology.
- Fluorogenic MALT1 Assay Kit. (n.d.). BPS Bioscience.
- Activity-based Probes for Detection of Active MALT1 Paracaspase in Immune Cells and Lymphomas. (2015, January 22). PubMed.
- MALT1 Assay Service. (n.d.). BPS Bioscience.
- Confirming MALT1 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches. (n.d.). Benchchem.
- MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies. (2025, February 25). Journal of Medicinal Chemistry.
- Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. (n.d.). PNAS.
- A First-in-Human Study of ABBV-525 (MALT1 Inhibitor) in B-Cell Malignancies. (2025, October 12). AbbVie.
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- 9. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]
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- 16. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 2-chloro-5H-benzofuro[3,2-c]carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability of 2-chloro-5H-benzofuro[3,2-c]carbazole and its constitutional isomers. In the landscape of pharmaceutical research and materials science, the benzofuro[3,2-c]carbazole scaffold has emerged as a privileged structure, notably for its applications in developing advanced materials for organic light-emitting diodes (OLEDs) and as a core component in pharmacologically active compounds.[1] The introduction of a chloro-substituent can significantly modulate the electronic properties, metabolic stability, and binding affinity of the parent molecule. Consequently, a thorough understanding of the stability of its various isomers is paramount for the rational design of new drugs and materials.
This document delves into the theoretical underpinnings of isomer stability, outlines robust experimental protocols for stability assessment, and discusses the potential degradation pathways. It is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of these complex heterocyclic systems.
The Landscape of Benzofurocarbazole Isomerism
The fusion of benzofuran and carbazole moieties can result in several constitutional isomers, depending on the points of annulation. Beyond the 5H-benzofuro[3,2-c]carbazole, other known isomers include 12H-benzofuro[3,2-a]carbazole and 7H-benzofuro[2,3-b]carbazole.[1] The position of the nitrogen atom and the fusion pattern of the heterocyclic rings dictate the molecule's overall geometry, electronic distribution, and, consequently, its stability.
The 2-chloro substitution on the 5H-benzofuro[3,2-c]carbazole core introduces another layer of complexity, potentially influencing not only the stability of the parent isomer but also the relative stability of other constitutional isomers bearing the chloro-substituent at an equivalent position.
Furthermore, the presence of the N-H proton in the carbazole moiety gives rise to the possibility of prototropic tautomerism, a phenomenon where a proton migrates to different positions within the molecule. While extensively studied in simpler azoles, the tautomeric equilibria in complex fused systems like benzofurocarbazoles are less well-documented but are crucial for a complete stability profile.[2][3][4]
Theoretical Assessment of Isomer Stability: A Computational Chemistry Approach
Density Functional Theory (DFT) has become an indispensable tool for predicting the relative stability of isomers and tautomers of organic molecules.[5][6] By calculating the ground-state electronic energy, one can infer the thermodynamic stability of different molecular structures.
Key Computational Parameters
A typical computational workflow to assess the relative stability of 2-chloro-benzofurocarbazole isomers would involve:
-
Geometry Optimization: Finding the lowest energy conformation for each isomer. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such systems.[7]
-
Frequency Calculations: To ensure that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Calculation of Thermodynamic Properties: Determining the Gibbs free energy (G) for each isomer, which provides the most accurate measure of relative stability at a given temperature.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack, offering insights into potential degradation pathways.[7]
Expected Stability Trends
Experimental Determination of Stability: Protocols and Methodologies
A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule, as outlined in the ICH guidelines Q1A(R2).[8][9][10]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | To assess stability in acidic environments and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products. |
| Oxidation | 3-30% H₂O₂, room temperature | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat, 40-80°C | To assess the impact of elevated temperatures on the solid-state stability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours) | To evaluate the potential for photodegradation, as per ICH Q1B guidelines.[11] |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[12][13] The method must be able to separate the parent compound from all its degradation products.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent drug from its more polar degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on the thermal stability of the solid form of the compound.[14][15][16][17]
-
TGA measures the change in mass as a function of temperature, indicating the onset of decomposition. Carbazole derivatives are generally expected to be thermally stable, with decomposition temperatures often exceeding 300°C.[14]
-
DSC measures the heat flow associated with thermal transitions, such as melting point, glass transition, and crystallization.
Potential Degradation Pathways
The carbazole nucleus is a robust aromatic system, but it is not impervious to degradation. Potential degradation pathways for 2-chloro-5H-benzofuro[3,2-c]carbazole isomers include:
-
Oxidation: The electron-rich carbazole ring system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.[18][19]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is less common for the carbazole ring itself.
-
Photodegradation: Aromatic systems can absorb UV radiation, leading to excited states that can undergo various reactions, including oxidation and rearrangement.
Caption: Workflow for Experimental Stability Assessment.
Tautomerism: A Key Consideration
The N-H proton of the carbazole moiety can potentially reside on different nitrogen or oxygen atoms in the benzofurocarbazole system, leading to different tautomers. The relative stability of these tautomers can be influenced by the solvent and the electronic nature of substituents.
Caption: Potential Tautomeric Forms of the Benzofurocarbazole Core.
Computational studies can predict the relative energies of these tautomers, while advanced NMR techniques, such as 15N NMR, can provide experimental evidence for their existence in solution.[2][3]
Conclusion and Future Directions
The stability of 2-chloro-5H-benzofuro[3,2-c]carbazole isomers is a critical parameter that dictates their suitability for various applications. This guide has provided a framework for understanding and evaluating their stability through a combination of theoretical and experimental approaches.
While the carbazole core imparts significant thermal stability, the potential for isomer-specific degradation pathways under hydrolytic, oxidative, and photolytic stress necessitates a thorough investigation. Future research should focus on obtaining specific experimental and computational data for the various isomers of 2-chloro-benzofurocarbazole to build a comprehensive stability landscape. This will enable the rational design of more stable and effective molecules for drug discovery and materials science.
References
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. [Link]
-
Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]
-
Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs. ACS Publications. [Link]
-
General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. [Link]
-
Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. PMC. [Link]
-
Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Scholars Research Library. [Link]
-
Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]
-
N-Heterocyclic Carbene-Catalyzed Oxidations. PMC. [Link]
-
Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. PubMed. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. CNR-IRIS. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. [Link]
-
Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. [Link]
-
Properties, environmental fate and biodegradation of carbazole. PMC. [Link]
-
Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing. [Link]
-
Prediction of molecular tautomeric states with quantum computing. arXiv. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. Schroeder Group. [Link]
-
A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Taylor & Francis Online. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Chemical structures of the benzofurocarbazole donor molecules. ResearchGate. [Link]
-
Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. HPLC.UV. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]
-
Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
-
Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. ResearchGate. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]
-
Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study. Neuroquantology. [Link]
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Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]
-
Modern semiempirical electronic structure methods and machine learning potentials for drug discovery: Conformers, tautomers, and protonation states. PMC. [Link]
-
Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI. [Link]
-
Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. ResearchGate. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]
-
Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters. RSC Publishing. [Link]
-
Continuous-flow synthesis of 1-substituted benzotriazoles from chloronitrobenzenes and amines in a C-N bond formation/hydrogenation/diazotization/cyclization sequence. PubMed. [Link]
-
Synthesis and Solid‐State Fluorescence Properties of Structural Isomers of Novel Benzofuro[2,3‐c]oxazolocarbazole‐Type Fluorescent Dyes. ResearchGate. [Link]
-
Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties. PubMed. [Link]
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Technical Monograph: Benzofurocarbazole Scaffolds for High-Triplet Energy OLED Hosts
Executive Summary
This technical guide details the molecular architecture, synthesis, and device integration of Benzofurocarbazole (BFCz) building blocks.[1] As organic light-emitting diodes (OLEDs) transition toward deep-blue emission and Thermally Activated Delayed Fluorescence (TADF), the demand for host materials with high triplet energy (
Molecular Architecture & Design Principles
The BFCz scaffold is engineered to solve a specific failure mode in organic electronics: Triplet Exciton Quenching . In standard carbazole hosts (like CBP), the triplet energy (~2.56 eV) is insufficient to confine the excitons of blue phosphorescent or TADF emitters, leading to reverse energy transfer and efficiency roll-off.
Isomer Engineering: The Structural Determinants
The fusion topology of the benzofuran and carbazole moieties dictates the electronic landscape. The three primary isomers exhibit distinct structure-property relationships (SPR):
| Isomer Configuration | IUPAC Designation | Key Characteristic | Application Focus | |
| [3,2-a] Fusion | 12H-benzofuro[3,2-a]carbazole | Maximum steric bulk; prevents | ~3.05 | Deep Blue Host |
| [2,3-b] Fusion | 7H-benzofuro[2,3-b]carbazole | Linear conjugation; higher hole mobility ( | ~2.85 | Green/Red Host |
| [3,2-c] Fusion | 5H-benzofuro[3,2-c]carbazole | Balanced transport; moderate solubility.[1] | ~2.90 | General Purpose |
Mechanistic Insight: The [3,2-a] isomer is preferred for blue hosts because the angular fusion disrupts the conjugation length more effectively than the linear [2,3-b] isomer, thereby raising the triplet energy level while maintaining high glass transition temperatures (
Synthetic Methodology: The Cadogan Cyclization Route
To ensure high purity (>99.9%) required for device longevity, we prioritize the Suzuki-Miyaura / Cadogan Cyclization sequence. This route minimizes aliphatic by-products common in AlCl3-mediated cyclizations.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the 12H-benzofuro[3,2-a]carbazole core.
Caption: Two-step synthesis of the [3,2-a] isomer via Suzuki coupling followed by PPh3-mediated Cadogan ring closure.
Detailed Experimental Protocol
Target: 12H-benzofuro[3,2-a]carbazole (Scale: 10 mmol)
Step 1: Suzuki Coupling
-
Charge: In a 250 mL Schlenk flask, combine 2-chlorobenzofuran (1.53 g, 10 mmol), 2-nitrophenylboronic acid (1.84 g, 11 mmol), and
(2.76 g, 20 mmol). -
Solvent: Add degassed THF/Water (4:1 v/v, 50 mL).
-
Catalyst: Add
(0.58 g, 5 mol%) under a nitrogen stream. -
Reaction: Reflux at 80°C for 12 hours. Monitor via TLC (Hexane/DCM 4:1).
-
Workup: Extract with DCM, dry over
, and concentrate. Purify via flash chromatography to obtain 2-(2-nitrophenyl)benzofuran.
Step 2: Cadogan Cyclization (The Critical Step)
Rationale: This step utilizes triphenylphosphine (
-
Charge: Dissolve the nitro-intermediate (from Step 1) in anhydrous o-dichlorobenzene (o-DCB, 30 mL).
-
Reagent: Add
(4.0 eq). Excess is required to drive the kinetics and prevent oxide impurities. -
Conditions: Heat to 180°C (reflux) for 24 hours under
. -
Purification (Electronic Grade):
-
Remove solvent via vacuum distillation.
-
Perform column chromatography (Silica, Hexane/DCM gradient).[1]
-
Final Step: Sublimation at
C ( Torr) is mandatory to remove trace phosphine oxides before device fabrication.
-
Material Characterization & Quality Control
For organic electronics, chemical purity does not equal electronic purity.[1] Impurities like halides act as deep traps, quenching excitons.[1]
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (UV det. @ 254nm) | > 99.9% | Prevents trap-assisted recombination. |
| Halogen Content | Ion Chromatography | < 10 ppm | Halogens quench triplet excitons. |
| Triplet Energy ( | Low-Temp PL (77 K) | > 2.95 eV | Must exceed dopant |
| HOMO Level | Cyclic Voltammetry (CV) | -5.6 to -5.9 eV | Aligns with HIL for efficient hole injection. |
| Thermal Stability | TGA (5% loss) | > 400°C | Ensures stability during vacuum deposition. |
Device Integration: Host-Guest Physics
In a Phosphorescent OLED (PhOLED) or TADF device, the BFCz molecule acts as the Host Matrix . Its primary function is to harvest excitons and transfer energy to the dopant via Förster (singlet) or Dexter (triplet) mechanisms without allowing back-transfer.
Energy Level Alignment
The diagram below details the energetic requirements for a BFCz host supporting a Blue TADF emitter.
Caption: Energy alignment showing the confinement of Triplet Energy (T1) within the Dopant by the high-T1 BFCz Host.
Mechanism of Action
-
Charge Balance: The carbazole unit facilitates hole transport (
), while the benzofuran unit exerts a weak electron-withdrawing effect, slightly improving electron injection compared to pure bis-carbazole hosts. -
Confinement: Because
(3.05 eV vs 2.80 eV), triplet excitons formed on the host are exothermically transferred to the guest. The rigid BFCz core minimizes non-radiative decay pathways ( ), maximizing the Quantum Yield ( ).
References
-
Sasikumar, V. et al. (2020).[1] Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal. [Link][1][2][3][4]
-
Albrecht, K. et al. (2017).[1] Carbazole-Based Host Materials for Blue Electrophosphorescence: The Role of Triplet Energy. Journal of Materials Chemistry C. [Link]
-
Zhang, D. et al. (2018).[1] Versatile Indolocarbazole-Isomer Derivatives as Highly Emissive Emitters and Ideal Hosts. Advanced Materials. [Link][1]
-
Freeman, A.W. et al. (2005).[1] Synthesis of substituted carbazoles via the Cadogan reaction. Journal of Organic Chemistry. [Link]
Sources
Methodological & Application
Rap-Stoermer reaction conditions for benzofurocarbazole synthesis
Application Note: High-Efficiency Synthesis of Benzofurocarbazole Scaffolds via Rap-Stoermer Condensation
Executive Summary
This guide details the optimized reaction conditions for synthesizing benzofurocarbazole derivatives using the Rap-Stoermer reaction . While traditional methods often yield intractable mixtures or require harsh thermal conditions, this protocol focuses on a PEG-400 catalyzed, ultrasound-assisted methodology .[1] This approach significantly enhances yield (up to 90%), reduces reaction time (<60 mins), and suppresses side reactions common in the synthesis of these sterically demanding pharmacophores.
Target Audience: Medicinal chemists and process development scientists working on intercalating agents, optoelectronic materials, or antimicrobial scaffolds.
Scientific Background & Mechanistic Insight
The Rap-Stoermer reaction is a base-catalyzed cascade involving an aldol condensation followed by an intramolecular nucleophilic substitution (
The Challenge of Carbazole Substrates
Carbazole moieties are electron-rich and sterically bulky. In standard Rap-Stoermer conditions (ethanolic KOH, reflux), the solubility of carbazole precursors is often poor, leading to incomplete conversion. Furthermore, the high temperatures required for thermal convection can degrade the sensitive aldehyde component.
Mechanistic Pathway
The reaction proceeds via a specific sequence.[2] Understanding this causality allows for precise troubleshooting:
-
Deprotonation: The base (K₂CO₃) generates a phenoxide ion from the salicylaldehyde.
-
Aldol Addition: The enolate of the chloroacetyl-carbazole attacks the aldehyde carbonyl.
-
Cyclization: The resulting alkoxide performs an intramolecular
attack on the carbon bearing the chlorine atom, closing the furan ring. -
Aromatization: Elimination of water establishes the benzofuran core.
Figure 1: Mechanistic cascade of the Rap-Stoermer reaction for benzofurocarbazole synthesis.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be controlled. These choices are based on comparative studies between thermal and ultrasonic methods.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) | Provides optimal solubility for carbazoles while maintaining a polar aprotic environment to enhance the nucleophilicity of the phenoxide. |
| Catalyst | PEG-400 (10 mol%) | Acts as a solid-liquid Phase Transfer Catalyst (PTC), facilitating the interaction between the solid inorganic base (K₂CO₃) and the organic reactants. |
| Base | K₂CO₃ (Potassium Carbonate) | A milder base than KOH/NaOH, preventing polymerization of the aldehyde while sufficiently basic to drive phenoxide formation. |
| Energy Source | Ultrasound (40 kHz) | Acoustic cavitation creates "hot spots" that overcome the activation energy barrier without bulk heating, preventing thermal degradation. |
Standardized Protocol: Ultrasound-Assisted Synthesis
This protocol is validated for the synthesis of 3-(2-benzofuroyl)-9-ethyl-9H-carbazole .
Reagents & Equipment
-
Precursor A: Salicylaldehyde derivative (1.0 mmol)
-
Precursor B: 3-(2-chloroacetyl)-9-ethyl-9H-carbazole (1.0 mmol)
-
Base: Anhydrous K₂CO₃ (2.0 mmol, 276 mg)
-
Catalyst: PEG-400 (0.1 mmol, ~40 mg)
-
Solvent: Acetonitrile (MeCN), HPLC grade (10 mL)
-
Equipment: Ultrasonic cleaner (e.g., standard laboratory bath, 40 kHz, 250W)
Step-by-Step Procedure
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve Precursor A and Precursor B in 10 mL of MeCN.
-
Activation: Add the PEG-400 and K₂CO₃ to the mixture.
-
Sonication: Place the flask in the ultrasonic bath at room temperature (25–30°C) . Sonicate for 20–45 minutes .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:4). The spot for the chloroacetyl-carbazole should disappear.
-
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring.
-
Isolation: A precipitate will form immediately. Filter the solid using a Buchner funnel.
-
Purification: Wash the solid with water (3 x 20 mL) to remove residual PEG-400 and inorganic salts. Recrystallize from ethanol or DMF/Ethanol mixtures to obtain the pure product.
Figure 2: Workflow for the PEG-400 catalyzed, ultrasound-assisted Rap-Stoermer reaction.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Poor phase transfer | Increase PEG-400 loading to 15-20 mol%. Ensure K₂CO₃ is finely powdered, not granular. |
| "Sticky" Product | Residual PEG-400 | PEG-400 is water-soluble but viscous. Increase the volume of the water wash during filtration. |
| No Reaction | Steric hindrance | If using bulky substituted salicylaldehydes, switch solvent to DMF and increase temperature to 80°C (Thermal method). |
| Side Products | Aldehyde oxidation | Degas the solvent with Nitrogen before use. Ensure the reaction vessel is sealed if using volatile aldehydes. |
Scope and Variations
While the protocol above describes the "linked" system (Benzofuroyl-carbazole), this chemistry is isosteric .
-
Fused Systems: To synthesize fused benzofuro[2,3-c]carbazoles, replace the reagents with 2-hydroxycarbazole-3-carbaldehyde and chloroacetone . The conditions (PEG-400/K₂CO₃) remain identical because the reacting functional groups (phenol/aldehyde + haloketone) are chemically equivalent.
References
-
Li, J.-T., et al. (2011). "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives."[1] Beilstein Journal of Organic Chemistry, 7, 1684–1689.
-
[Link]
-
-
Koca, I., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(30).[3]
-
[Link]
-
-
Janardhan, B., et al. (2013). "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media."[4] Arabian Journal of Chemistry, 10(S2), S2260-S2265.
-
[Link]
-
Sources
- 1. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
Preparation of OLED hole transport layers using carbazole derivatives
As a Senior Application Scientist in optoelectronics and advanced materials, I have designed this comprehensive application note to guide researchers through the preparation of Hole Transport Layers (HTLs) using carbazole derivatives.
Carbazole-based materials are foundational to high-performance Organic Light-Emitting Diodes (OLEDs). Their electron-rich heterocyclic structure provides exceptional charge carrier mobility, while their tunable functionalization allows for precise alignment of Highest Occupied Molecular Orbital (HOMO) levels. Furthermore, their high triplet energies (
Mechanistic Grounding: The Role of Carbazole in OLEDs
In a multilayer OLED architecture, the HTL serves three critical functions:
-
Hole Injection & Transport: It lowers the energy barrier between the Hole Injection Layer (HIL) and the EML, facilitating efficient hole transport[1].
-
Electron Blocking: A high Lowest Unoccupied Molecular Orbital (LUMO) prevents electrons from escaping the EML and recombining at the anode.
-
Exciton Confinement: The HTL must possess a triplet energy (
) higher than that of the EML dopant to prevent reverse energy transfer, which is especially critical in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs[1].
Charge transport pathway and energy level alignment in a carbazole-based OLED.
Material Selection & Quantitative Profiling
The choice of carbazole derivative dictates the fabrication methodology. Small molecules are typically deposited via Vacuum Thermal Evaporation (VTE), whereas polymeric or cross-linkable derivatives are processed from solution.
Table 1: Optoelectronic Properties of Common Carbazole-Based HTLs
| Material | Type | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Preferred Deposition |
| CBP | Small Molecule | ~6.00 | ~2.90 | 2.60 | Vacuum Evaporation |
| mCP | Small Molecule | ~5.90 | ~2.40 | 2.90 | Vacuum Evaporation |
| PVK | Polymer | ~5.80 | ~2.20 | 2.50 | Spin-Coating |
| V-HBACz | Cross-linkable | 5.12 | 1.44 | High (>2.8) | Spin-Coating + Curing |
| C30–C42 Series | Small Molecule | 5.24–5.81 | Variable | High | Vacuum Evaporation[1] |
Fabrication Workflows & Protocols
Decision tree and experimental workflow for carbazole HTL deposition.
Protocol A: Solution-Processed Cross-linkable HTLs (e.g., V-HBACz, PVK)
Solution processing is highly scalable but suffers from the risk of interfacial intermixing when subsequent layers are deposited. Utilizing cross-linkable carbazole derivatives (like V-HBACz) mitigates this by forming an insoluble network prior to EML deposition[2].
Step-by-Step Methodology:
-
Substrate Preparation: Sonicate ITO-coated glass sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each[3]. Dry with high-purity
gas.-
Causality: Particulate contamination acts as a nucleation site for pinholes, leading to catastrophic electrical shorts.
-
-
Surface Activation: Treat the ITO surface with UV-Ozone for 15–20 minutes.
-
Causality: This removes residual organic contaminants and increases the ITO work function, reducing the hole injection barrier.
-
-
Solution Formulation: Dissolve the carbazole derivative in an anhydrous organic solvent (e.g., chlorobenzene or toluene) at a concentration of 5–10 mg/mL[3]. Stir at 40°C until fully dissolved.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly onto the substrate[3].
-
Spin-Coating: Spin the substrate at 3000 rpm for 30 seconds inside an
-filled glovebox.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cross-linking/Annealing: Transfer the substrate to a hotplate. For cross-linkable materials like V-HBACz, apply photothermal cross-linking (e.g., 120°C–200°C under UV exposure) to initiate polymerization[2].
ngcontent-ng-c2977031039="" class="ng-star-inserted">Self-Validation System: To confirm successful cross-linking, perform a solvent resistance test. Measure the UV-Vis absorption spectrum of the film, rinse it aggressively with the casting solvent (e.g., chlorobenzene), and measure again. A successfully cross-linked HTL will show zero reduction in absorption intensity, proving the film is now insoluble and ready for EML deposition.
Protocol B: Vacuum Thermal Evaporation (e.g., CBP, mCP)
For small-molecule carbazoles, vacuum thermal evaporation (VTE) provides sub-nanometer thickness control and pristine film purity without solvent-related morphological defects[4].
Step-by-Step Methodology:
-
Chamber Preparation: Load the purified carbazole small molecules into a baffled tantalum or ceramic crucible. Place the prepared ITO/HIL substrate into the rotating substrate holder.
-
Evacuation: Pump the vacuum chamber down to a base pressure of
Torr[4].-
Causality: High vacuum increases the mean free path of the evaporated molecules, ensuring uniform deposition and preventing oxidative degradation of the organic materials during heating.
-
-
Source Outgassing: Slowly ramp the crucible temperature to just below the material's sublimation point. Keep the shutter closed to allow volatile impurities to outgas.
-
Deposition: Increase the temperature until a steady deposition rate of 0.5–2.0 Å/s is achieved, monitored via a Quartz Crystal Microbalance (QCM)[3]. Open the shutter.
-
Termination: Once the target thickness (typically 30–50 nm) is reached, close the shutter and allow the source to cool before breaking the vacuum[3].
Self-Validation System: Post-deposition, verify the film thickness and refractive index using spectroscopic ellipsometry. If the measured thickness deviates from the QCM output by >5%, recalibrate the QCM tooling factor for the specific carbazole derivative's acoustic impedance and density.
Troubleshooting & Optimization
-
Issue: High Driving Voltage & Low External Quantum Efficiency (EQE)
-
Causality: Imbalanced charge transport. If the HOMO level of the carbazole derivative (e.g., ~6.0 eV for CBP) is too deep compared to the HIL, holes will accumulate at the interface, shifting the recombination zone away from the EML[4].
-
Optimization: Implement a stepwise HTL architecture or substitute with a carbazole derivative possessing a shallower HOMO (e.g., V-HBACz at 5.12 eV) to create a favorable energy cascade[2].
-
-
Issue: Device Shorting or High Leakage Current in Solution-Processed OLEDs
-
Causality: Dissolution of the HTL during the spin-coating of the EML, leading to physical intermixing of the layers.
-
Optimization: Strictly enforce orthogonal solvent systems (e.g., casting the EML from an alcohol-based solvent if the HTL is soluble in aromatics) or increase the thermal cross-linking time of the HTL[2].
-
-
Issue: Film Crystallization Over Time
-
Causality: Low glass transition temperature (
). Small molecules with C tend to aggregate and crystallize due to Joule heating during device operation. -
Optimization: Utilize bulky, diarylamino-substituted carbazoles (e.g., C30–C42 derivatives) which demonstrate high thermal stability and
values up to 217°C, ensuring long-term morphological stability[1].
-
References
1.1 - National Institutes of Health (NIH) / Molecules[1] 2.4 - BenchChem[4] 3. 3 - BenchChem[3] 4.2 - ACS Publications / Macromolecules[2]
Sources
Application Note: Functionalization of 5H-benzofuro[3,2-c]carbazole at C-2
This Application Note and Protocol guide details the functionalization of 5H-benzofuro[3,2-c]carbazole (CAS: 1199616-66-4), specifically targeting the C-2 position . This scaffold is a critical building block in the development of Organic Light-Emitting Diodes (OLEDs) , serving as a high-triplet-energy host material and a hole-transporting unit.
The guide focuses on the regioselective synthesis of the C-2 halogenated intermediate and its subsequent transformation via transition-metal-catalyzed cross-coupling reactions.
Introduction & Structural Analysis
5H-benzofuro[3,2-c]carbazole is a tetracyclic fused system combining the electron-rich properties of carbazole with the rigid, planar structure of benzofuran. This fusion enhances thermal stability and tunes the HOMO/LUMO levels, making it ideal for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLED hosts.
The "C-2" Position and Regioselectivity
In the context of electrophilic aromatic substitution (EAS) and commercial nomenclature (e.g., 2-Bromo-5H-benzofuro[3,2-c]carbazole , CAS 1377576-72-1), the C-2 position typically refers to the site para to the carbazole nitrogen on the non-fused aromatic ring.
-
Reactivity: The nitrogen atom activates the carbazole moiety. In the [3,2-c] fused system, one of the reactive para positions (C-3 of the original carbazole) is involved in the fusion with the furan ring. This leaves the para position on the other ring (C-6 of original carbazole, often numbered C-2 or C-8 in the fused system depending on nomenclature) as the most nucleophilic site for EAS.
-
Strategic Value: Functionalization at C-2 allows for the extension of the
-conjugation without disrupting the planar core, essential for optimizing charge transport mobility.
Workflow Overview
The functionalization strategy follows a linear pathway:
-
Direct Halogenation: Regioselective bromination to install a reactive handle at C-2.
-
Cross-Coupling: Utilization of the C-2 bromide in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine groups.
Figure 1: Strategic workflow for the C-2 functionalization of 5H-benzofuro[3,2-c]carbazole.
Protocol 1: Synthesis of 2-Bromo-5H-benzofuro[3,2-c]carbazole
This protocol describes the installation of a bromine atom at the C-2 position using N-bromosuccinimide (NBS) . This method is preferred over elemental bromine (
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Precursor: 5H-benzofuro[3,2-c]carbazole (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove HBr traces.
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous).
-
Quench: Sodium thiosulfate (
) solution (10% aq). -
Work-up: Ethyl acetate (EtOAc), Brine, Magnesium sulfate (
).
Experimental Procedure
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5H-benzofuro[3,2-c]carbazole (5.0 g, 19.4 mmol) in anhydrous DMF (50 mL). Ensure complete dissolution; mild heating (40°C) may be required, then cool to 0°C in an ice bath.
-
Bromination: Dissolve NBS (3.63 g, 20.4 mmol, 1.05 equiv) in DMF (15 mL). Add this solution dropwise to the carbazole solution at 0°C over 30 minutes.
-
Causality: Slow addition at low temperature prevents over-bromination (di-bromo byproducts) and favors the kinetic product at the most electron-rich position (C-2).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 4:1). The product will appear as a less polar spot compared to the starting material.
-
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing 10%
. A white/off-white precipitate should form immediately. -
Isolation: Filter the precipitate. Wash the solid copiously with water to remove residual DMF and succinimide.
-
Purification:
-
Dissolve the crude solid in hot EtOAc.
-
Wash with brine (3x). Dry over
and concentrate. -
Recrystallization: Recrystallize from Ethanol/Toluene or purify via silica gel column chromatography (Hexane/DCM gradient) if high purity (>99%) is required for OLED applications.
-
-
Yield: Expected yield: 75–85%. Product appears as a white powder.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C-2
This protocol utilizes the 2-bromo intermediate to introduce aryl groups (e.g., phenyl, biphenyl, pyridine) for bandgap engineering.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-Bromo-5H-benzofuro[3,2-c]carbazole (1.0 equiv).
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv).
-
Catalyst:
(3-5 mol%) OR (2 mol%) with SPhos (4 mol%) for sterically hindered substrates. -
Base: Potassium Carbonate (
) (2.0 M aq. solution, 3.0 equiv). -
Solvent: Toluene : Ethanol (4:1 ratio).
Experimental Procedure
-
Setup: Charge a Schlenk tube or 3-neck flask with 2-bromo-5H-benzofuro[3,2-c]carbazole (1.0 g, 2.97 mmol), Arylboronic acid (3.56 mmol), and
(0.17 g, 0.15 mmol). -
Inert Atmosphere: Evacuate the vessel and backfill with Argon or Nitrogen (repeat 3 times).
-
Critical Step: Oxygen poisons the Pd(0) catalyst. Thorough degassing is essential for yield.
-
-
Solvent Addition: Add degassed Toluene (12 mL) and Ethanol (3 mL). Add the
solution (4.5 mL). -
Reflux: Heat the mixture to 90–100°C (reflux) under inert atmosphere for 12–24 hours.
-
Checkpoint: The mixture will typically turn black (Pd precipitation) upon completion. Monitor consumption of the bromide by TLC.
-
-
Work-up:
-
Purification: Concentrate the solvent. Purify the residue via column chromatography (Silica gel, Hexane/DCM or Hexane/EtOAc).
-
OLED Grade: For device fabrication, sublimation is recommended after column purification.
-
Data Summary & Troubleshooting
Quantitative Data Table
| Parameter | Direct Bromination (Protocol 1) | Suzuki Coupling (Protocol 2) |
| Limiting Reagent | 5H-benzofuro[3,2-c]carbazole | 2-Bromo-intermediate |
| Key Reagent | NBS (1.05 equiv) | Arylboronic Acid (1.2 equiv) |
| Catalyst | None | |
| Temperature | 0°C | 90°C (Reflux) |
| Time | 4–12 Hours | 12–24 Hours |
| Typical Yield | 75–85% | 70–90% |
Troubleshooting Guide
-
Problem: Poly-bromination (Protocol 1).
-
Cause: Excess NBS or high temperature.[2]
-
Solution: Strictly control temperature at 0°C during addition. Add NBS solution very slowly (over 1 hour). Use exactly 1.0–1.05 equivalents.
-
-
Problem: Low Conversion (Protocol 2).
-
Cause: Catalyst poisoning (
) or inactive boronic acid. -
Solution: Degas solvents via freeze-pump-thaw cycling.[3] Ensure boronic acid is not dehydrated (boroxine formation); adding a drop of water can sometimes help activate boroxines. Switch to a more active catalyst system like
or XPhos Pd G3.
-
-
Problem: C-2 vs C-X Regioisomerism.
-
Verification: Confirm the C-2 position using 2D NMR (NOESY). A cross-peak between the N-H proton and the proton at C-1 (ortho to C-2) should be observed, while the C-2 proton signal is absent in the product.
-
References
-
Nbinno.com. Unlock the Potential of Advanced Organic Electronics with 5H-Benzofuro[3,2-c]carbazole. Available at: [Link]
-
Royal Society of Chemistry. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Available at: [Link]
-
National Institutes of Health (PMC). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Available at: [Link]
Sources
Application Note: Precision Synthesis of TADF Emitters via 2-Chlorobenzofuro[2,3-b]carbazole
This Application Note is structured as a high-level technical guide for researchers in organic electronics and materials science. It addresses the precise synthesis of a Donor-Acceptor (D-A) TADF emitter using a halogenated fused-ring intermediate.
Executive Summary
Thermally Activated Delayed Fluorescence (TADF) materials have revolutionized Organic Light-Emitting Diodes (OLEDs) by harvesting 100% of excitons without heavy metals.[1] The benzofuro[2,3-b]carbazole (BFCz) scaffold is a premier donor moiety due to its high rigidity, which suppresses non-radiative decay and narrows the emission spectrum (FWHM).
This guide details the synthesis of 2-chloro-7H-benzofuro[2,3-b]carbazole , a versatile halogenated intermediate. Unlike the standard non-functionalized core, the 2-chloro derivative provides a regioselective handle for cross-coupling with acceptor units (e.g., triazines, pyrimidines), enabling the precise engineering of the
Molecular Design & Retrosynthesis
The design strategy employs a Cadogan Cyclization approach to construct the fused tetracyclic core. The 2-chloro substituent is strategically placed to minimize steric hindrance during the subsequent D-A coupling while maintaining the planarity of the donor for optimal hole transport.
Synthetic Pathway Visualization
The following flow diagram illustrates the critical path from commercial precursors to the final TADF emitter.
Figure 1: Retrosynthetic analysis and forward workflow for BFCz-based TADF emitters.
Experimental Protocols
Protocol A: Synthesis of the Nitro-Ether Precursor
Objective: Create the ether linkage required for the furan ring closure.
Reaction: Nucleophilic Aromatic Substitution (
Reagents:
-
2-Hydroxycarbazole (1.0 eq)
-
4-Chloro-1-fluoro-2-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2-hydroxycarbazole (10 mmol) and
(20 mmol) to DMF (50 mL). Stir at Room Temperature (RT) for 30 mins to facilitate deprotonation (color change typically observed). -
Addition: Add 4-chloro-1-fluoro-2-nitrobenzene (11 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The limiting reagent (2-hydroxycarbazole) should be fully consumed.
-
Workup: Pour the reaction mixture into ice-water (300 mL). A yellow precipitate will form. Filter the solid, wash copiously with water and cold ethanol.
-
Purification: Recrystallize from Ethanol/Toluene (1:1) to yield the nitro-ether intermediate.
Protocol B: Cadogan Cyclization to 2-Chloro-BFCz
Objective: Form the benzofuran ring and fuse the system via nitrene insertion. Critical Control Point: Anhydrous conditions are vital to prevent side reactions of the nitrene intermediate.
Reagents:
-
Nitro-ether Intermediate (from Protocol A) (1.0 eq)
-
Triphenylphosphine (
) (2.5 eq) -
o-Dichlorobenzene (o-DCB) (Solvent, 0.2 M conc.)
Procedure:
-
Setup: Use a heavy-walled pressure vessel or a standard flask with a high-efficiency reflux condenser.
-
Reaction: Dissolve the nitro-ether (5 mmol) and
(12.5 mmol) in o-DCB (25 mL). -
Cyclization: Degas the solution with
for 20 mins. Heat to reflux (180°C) for 24 hours. The solution will darken as the phosphine oxide byproduct forms. -
Workup: Distill off the majority of o-DCB under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent Gradient: Hexane → Hexane/DCM (8:2).
-
Note: The product 2-chloro-7H-benzofuro[2,3-b]carbazole is highly fluorescent (blue emission under UV).
-
Target Yield: 60-70%
-
Protocol C: Suzuki-Miyaura Coupling (The TADF Emitter)
Objective: Couple the 2-chloro donor with a Triazine acceptor (e.g., 2,4-diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine). Mechanistic Insight: Aryl chlorides are less reactive than bromides. We utilize SPhos , an electron-rich Buchwald ligand, to facilitate the oxidative addition of the Pd catalyst into the C-Cl bond.
Reagents:
-
2-Chloro-7H-benzofuro[2,3-b]carbazole (1.0 eq)
-
Acceptor Boronate Ester (1.2 eq)
- (0.02 eq)
-
SPhos (0.08 eq)
- (2.0 M aq. solution, 3.0 eq)
-
Toluene/1,4-Dioxane (4:1 ratio)
Procedure:
-
Catalyst Pre-activation: In a glovebox or under strict Argon, mix
and SPhos in the solvent mixture and stir for 10 mins. -
Assembly: Add the Donor (chloride) and Acceptor (boronate). Add the base solution.
-
Coupling: Heat to 110°C for 18-24 hours.
-
Workup: Extract with DCM, dry over
. -
Final Purification: This step is critical for OLED performance.
-
Column Chromatography (DCM/Hexane).
-
Sublimation: Purify the final powder via thermal gradient sublimation (
at Torr) to remove trace Pd and organic impurities.
-
Characterization & Quality Control (CQA)
The following data profiles are typical for high-purity BFCz-based TADF emitters.
Structural Validation (NMR)
-
1H NMR (500 MHz, DMSO-d6): Look for the diagnostic downfield shift of the proton adjacent to the benzofuran oxygen and the distinct splitting pattern of the carbazole NH (if unprotected, though usually alkylated/arylated in final devices).
-
13C NMR: Confirm the disappearance of the C-Cl peak (~130-135 ppm range depending on shielding) and appearance of the new C-C bond signals.
Photophysical Properties Table
Comparison of the Intermediate vs. Final TADF Emitter.
| Property | 2-Chloro-BFCz (Intermediate) | BFCz-Triazine (TADF Emitter) | Method |
| Physical State | White/Off-white Powder | Yellow/Green Powder | Visual |
| PL Peak ( | 360-380 nm (Deep Blue) | 510-530 nm (Green) | Dilute Toluene |
| HOMO Level | -5.6 eV | -5.7 eV | CV / UPS |
| LUMO Level | -2.1 eV | -3.2 eV | CV / Optical Gap |
| > 0.5 eV (No TADF) | < 0.15 eV (Efficient TADF) | Low-Temp PL (77K) | |
| PLQY | ~40% | > 85% | Integrating Sphere |
Troubleshooting Guide
-
Low Yield in Cyclization: Often due to moisture. Ensure
is dry and o-DCB is anhydrous. If yield persists <40%, switch to triethyl phosphite as the solvent/reagent (Cadogan variant). -
Incomplete Coupling (Suzuki): If the aryl chloride is unreactive, switch to XPhos Pd G4 precatalyst, which is specifically designed for challenging aryl chlorides.
References
-
Albrecht, K. et al. (2020). "Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters." The Journal of Physical Chemistry C. Link
-
Li, C. et al. (2018). "Modulating the Charge Transfer and Stability of TADF Emitters via Benzofurocarbazole Isomers." Angewandte Chemie International Edition. Link
-
Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Heterocycles." Quarterly Reviews, Chemical Society. Link
-
Buchwald, S. L. et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4] Link
-
Adachi, C. et al. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature. Link
Disclaimer: This protocol involves hazardous chemicals (o-DCB, Nitro-compounds). All synthesis must be performed in a fume hood with appropriate PPE.
Sources
Ultrasound-assisted synthesis of benzofurocarbazole derivatives
Application Note: Ultrasound-Assisted Synthesis of Benzofurocarbazole Derivatives
Executive Summary
This application note details a robust, green chemistry protocol for the synthesis of 3-(2-benzofuroyl)carbazole derivatives . These compounds represent a pharmacologically significant hybrid class, fusing the carbazole moiety (found in alkaloids like murrayafoline A) with the benzofuran ring (common in antitumor and antimicrobial agents).
Traditional thermal synthesis of these fused heterocycles often suffers from prolonged reaction times (4–12 hours), harsh basic conditions, and low yields due to polymerization side reactions. By leveraging ultrasound irradiation (40 kHz) , this protocol utilizes the Rap-Stoermer reaction to achieve high yields (60–75%) in significantly reduced times (<60 minutes). The acoustic cavitation effect enhances the nucleophilic substitution and subsequent cyclodehydration steps, making this a superior method for library generation in drug discovery.
Mechanistic Insight & Rationale
The Chemical Pathway: Rap-Stoermer Reaction
The synthesis relies on the condensation of 3-(chloroacetyl)carbazole with substituted salicylaldehydes .[1][2] This is a cascade reaction proceeding through two key stages:
-
Nucleophilic Substitution (SN2): The phenoxide ion (generated from salicylaldehyde) attacks the
-carbon of the chloroacetyl group, displacing the chloride. -
Intramolecular Aldol Condensation: The resulting ether intermediate undergoes cyclization via attack of the active methylene on the aldehyde carbonyl, followed by dehydration to aromatize the benzofuran ring.
The Ultrasonic Advantage (Acoustic Cavitation)
In a heterogeneous system (Solid-Liquid), reaction rates are diffusion-limited.
-
Cavitation: The formation, growth, and violent collapse of vacuum bubbles generate localized "hot spots" (temperatures >5000 K, pressures >1000 atm) and microjets.[3]
-
Mass Transfer: These microjets disrupt the solid surface of the base (K₂CO₃), reducing particle size and exposing fresh reactive surfaces.
-
Catalytic Synergy: The use of PEG-400 (Polyethylene Glycol) acts as a phase-transfer catalyst (PTC), complexing with potassium ions to solubilize the phenoxide anion in the organic phase (acetonitrile). Ultrasound enhances this transfer rate significantly.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-(Chloroacetyl)-9-ethyl-9H-carbazole (1.0 equiv)
-
Substituted Salicylaldehyde (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
PEG-400 (10 mol% catalyst)
-
Solvent: Acetonitrile (CH₃CN, HPLC grade)
-
-
Equipment:
-
Ultrasonic Cleaning Bath (Frequency: 40 kHz, Power: 250W) or Ultrasonic Probe (20 kHz). Note: This protocol is optimized for a bath to allow parallel synthesis.
-
Round-bottom flask (50 mL)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Step-by-Step Methodology
Step 1: Reactant Preparation Dissolve 3-(chloroacetyl)-9-ethyl-9H-carbazole (1 mmol) and the chosen salicylaldehyde (1.1 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask.
Step 2: Catalyst Addition Add K₂CO₃ (2 mmol) and PEG-400 (0.1 mmol) to the solution.
-
Why: K₂CO₃ generates the phenoxide nucleophile. PEG-400 facilitates the transport of the inorganic base into the organic phase.
Step 3: Sonication (The Critical Step) Place the reaction vessel in the ultrasonic bath at 60–70 °C .
-
Control: Ensure the water level in the bath is slightly higher than the solvent level in the flask to maximize energy transfer.
-
Duration: Sonicate for 30–60 minutes . Monitor reaction progress via TLC (Eluent: Ethyl acetate/Petroleum ether 1:4).
-
Self-Validation: The disappearance of the starting carbazole spot and the appearance of a fluorescent product spot under UV light (254/365 nm) confirms conversion.
Step 4: Workup Once complete, pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Observation: A precipitate should form immediately.
-
Filter the solid and wash with water (3 x 10 mL) to remove PEG-400 and inorganic salts.
Step 5: Purification Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Ethyl acetate/Petroleum ether) if high purity (>98%) is required for biological assays.
Data Analysis & Results
The following table contrasts the efficiency of the ultrasound-assisted method against conventional heating (reflux) for the synthesis of 3-(2-benzofuroyl)-9-ethylcarbazole.
| Parameter | Conventional Heating (Reflux) | Ultrasound-Assisted (40 kHz) | Improvement Factor |
| Reaction Time | 300 – 480 mins | 30 – 50 mins | ~10x Faster |
| Yield (%) | 45 – 55% | 68 – 85% | +30% Yield |
| Energy Usage | High (Prolonged heating) | Low (Short duration) | Green / Efficient |
| Side Products | Polymerization observed | Minimal | High Selectivity |
Visualization of Pathways & Workflow
Figure 1: Mechanistic Pathway (Rap-Stoermer)
Caption: The reaction proceeds via base-mediated phenoxide formation, nucleophilic attack on the chloroacetyl moiety, and subsequent intramolecular cyclization driven by acoustic cavitation.
Figure 2: Experimental Workflow
Caption: Step-by-step laboratory workflow for the ultrasound-assisted synthesis, ensuring reproducibility and safety.
Troubleshooting & QC
-
Low Yield / Incomplete Reaction:
-
Cause: Inefficient cavitation due to "dead zones" in the ultrasonic bath.
-
Solution: Move the flask to the center of the bath (area of highest intensity) or degas the solvent prior to reaction (dissolved gas cushions cavitation).
-
-
Sticky Precipitate:
-
Cause: Residual PEG-400.
-
Solution: Wash the crude solid thoroughly with cold water. If the product remains oily, sonicate the crude oil in ethanol to induce crystallization.
-
-
Overheating:
-
Cause: Ultrasound generates heat over time.
-
Solution: Circulate water in the bath or add ice periodically to maintain 60–70 °C.
-
References
-
Gao, W., Zheng, M., & Li, Y. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives.[1][2][4] Beilstein Journal of Organic Chemistry, 7, 1533–1540.
-
Mason, T. J. (1997). Ultrasound in synthetic organic chemistry.[3][5][6][7][8][9][10][11] Chemical Society Reviews, 26, 443–451.
-
Bhardwaj, V., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method. Anti-Cancer Agents in Medicinal Chemistry, 20(5).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsssr.com [ijsssr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Cross-Coupling of Sterically Hindered Chloro-Carbazoles
Introduction: Navigating the Challenges of Sterically Encumbered Carbazole Scaffolds
Carbazole-containing molecules are of paramount importance in the fields of medicinal chemistry, organic electronics, and materials science. Their rigid, planar structure and unique electronic properties make them privileged scaffolds in drug discovery and for the development of advanced functional materials. However, the synthesis and functionalization of carbazoles, particularly those bearing sterically demanding substituents, present significant challenges to the synthetic chemist. The inert nature of the C-Cl bond, coupled with steric hindrance around the reaction center, often leads to low reactivity and poor yields in traditional cross-coupling reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic systems and field-proven protocols for the successful cross-coupling of sterically hindered chloro-carbazoles. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, empowering you to overcome the synthetic hurdles associated with these challenging substrates.
The Causality Behind Catalyst and Ligand Selection: A Mechanistic Perspective
The success of any cross-coupling reaction hinges on the careful selection of the catalyst and its coordinating ligand. For sterically hindered chloro-carbazoles, this choice is even more critical. The catalytic cycle, broadly applicable to most palladium- and nickel-catalyzed cross-couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric hindrance around the chloro-carbazole substrate primarily impacts the oxidative addition and reductive elimination steps.
Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[3] A bulky substituent near the C-Cl bond can impede the approach of the low-valent metal catalyst (Pd(0) or Ni(0)). To overcome this, highly electron-rich and sterically demanding ligands are essential. These ligands stabilize the catalytically active monoligated metal species, which are less sterically encumbered and more reactive towards the hindered aryl chloride.
Reductive Elimination: This final step, which forms the desired C-C or C-N bond, can also be slowed by steric congestion. Bulky ligands that promote a more facile reductive elimination are therefore highly desirable.
Key Ligand Classes for Overcoming Steric Hindrance:
-
Bulky Biaryl Phosphines (Buchwald-Type Ligands): Ligands such as SPhos, XPhos, and RuPhos have proven to be exceptionally effective for the coupling of hindered aryl chlorides.[4] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium and nickel. Their steric and electronic properties can be readily tuned, making them powerful ligands for challenging cross-coupling reactions, including those involving sterically hindered substrates.[5]
-
Carbazolyl-Derived Phosphine Ligands: Recent research has shown that phosphine ligands incorporating a carbazole moiety can be highly effective for the amination of sterically hindered aryl chlorides. The flattened carbazole ring and flexible coordination are thought to enhance catalyst longevity and promote reductive elimination.[6]
The choice between palladium and nickel catalysts also plays a crucial role. While palladium catalysts are more widely used, nickel catalysts can offer unique reactivity and are often more effective for the coupling of less reactive aryl chlorides due to their lower cost and different coordination properties.[7]
Visualizing the Catalytic Cycle
To better understand the intricacies of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions.
"Pd(0)L" -> "Ar-Pd(II)-Cl(L)" [label="Oxidative Addition\n(Ar-Cl)"]; "Ar-Pd(II)-Cl(L)" -> "Ar-Pd(II)-Ar'(L)" [label="Transmetalation\n(Ar'B(OH)2 + Base)"]; "Ar-Pd(II)-Ar'(L)" -> "Pd(0)L" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L)" -> "Ar-Ar'" [label="Product", style=dashed, color="#34A853"]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
"Pd(0)L" -> "Ar-Pd(II)-Cl(L)" [label="Oxidative Addition\n(Ar-Cl)"]; "Ar-Pd(II)-Cl(L)" -> "[Ar-Pd(II)-N(H)R(L)]+X-" [label="Amine Coordination"]; "[Ar-Pd(II)-N(H)R(L)]+X-" -> "Ar-Pd(II)-NR(L)" [label="Deprotonation\n(Base)"]; "Ar-Pd(II)-NR(L)" -> "Pd(0)L" [label="Reductive Elimination"]; "Ar-Pd(II)-NR(L)" -> "Ar-NR" [label="Product", style=dashed, color="#34A853"]; }
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the cross-coupling of sterically hindered chloro-carbazoles. These protocols are designed to be self-validating and serve as a robust starting point for your own investigations.
Suzuki-Miyaura Coupling of a Sterically Hindered Chloro-Carbazole
This protocol is adapted from methodologies developed for challenging aryl chlorides and has been shown to be effective for the synthesis of biaryl compounds from sterically hindered substrates.[4][8]
Reaction Scheme:
Materials:
-
Sterically hindered chloro-carbazole (e.g., 1-chloro-2,7-di-tert-butyl-9-phenyl-9H-carbazole) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
Experimental Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered chloro-carbazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add K₃PO₄ (2.0 equiv).
-
Add anhydrous toluene and degassed water via syringe in a 10:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the chloro-carbazole.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Ligand and Base Optimization for Suzuki-Miyaura Coupling
The following table summarizes the impact of different ligands and bases on the yield of the Suzuki-Miyaura coupling of a model sterically hindered chloro-carbazole.
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
| 3 | RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
| 4 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
| 5 | SPhos | K₂CO₃ | Toluene/H₂O | 110 | 24 | 65 |
Data is representative and based on typical yields for similar sterically hindered aryl chlorides.[8]
Buchwald-Hartwig Amination of a Sterically Hindered Chloro-Carbazole
This protocol is particularly useful for the synthesis of N-aryl carbazoles and other arylated amine derivatives from challenging chloro-carbazole substrates.[9][10]
Reaction Scheme:
Materials:
-
Sterically hindered chloro-carbazole (e.g., 3,6-dichloro-9-ethyl-9H-carbazole) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Experimental Protocol:
-
In a glovebox, add the chloro-carbazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.
-
Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Nickel-Catalyzed Amination of a Sterically Hindered Chloro-Carbazole
Nickel catalysis offers a cost-effective and often highly efficient alternative to palladium for the amination of aryl chlorides.[11][12]
Reaction Scheme:
Materials:
-
Sterically hindered chloro-carbazole (e.g., 1-chloro-3,6-di-tert-butyl-9H-carbazole) (1.0 equiv)
-
Amine (e.g., morpholine) (1.5 equiv)
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme)) (5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
Experimental Protocol:
-
In a nitrogen-filled glovebox, combine NiCl₂(dme) (0.05 equiv), IPr·HCl (0.10 equiv), and NaOtBu (2.0 equiv) in a vial.
-
Add anhydrous 2-MeTHF and stir the mixture for 10 minutes.
-
In a separate vial, dissolve the chloro-carbazole (1.0 equiv) and the amine (1.5 equiv) in 2-MeTHF.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial and heat the reaction at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Comparative Catalyst Performance
The choice of catalyst and ligand is paramount for achieving high yields in the cross-coupling of sterically hindered chloro-carbazoles. The following table provides a comparative overview of different catalytic systems for a model Buchwald-Hartwig amination reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85 |
| 3 | NiCl₂(dme) (5) | IPr·HCl (10) | NaOtBu (2.0) | 2-MeTHF | 100 | 88 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Toluene | 110 | 75 |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or allow for a pre-formation step. |
| Insufficiently strong base | For challenging couplings, stronger bases like LiHMDS or KHMDS may be required. | |
| Low reaction temperature | Increase the temperature in increments of 10 °C. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Use a more robust ligand or a pre-catalyst. |
| Presence of water | Ensure all reagents and solvents are scrupulously dried. | |
| Poor Reproducibility | Inconsistent quality of reagents | Use high-purity, anhydrous solvents and freshly opened reagents. |
Conclusion
The cross-coupling of sterically hindered chloro-carbazoles, while challenging, is a readily achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, in combination with either palladium or nickel catalysts, provides a powerful toolkit for accessing a wide range of functionalized carbazole derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and complex carbazole-based molecules for a variety of applications.
References
- Molander, G. A., & Cantavella, V. (2014). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 79(14), 6479–6493.
- Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed reactions of alkynes: a mechanistic perspective. Chemical reviews, 115(17), 9028-9072.
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P, N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
- Ackermann, L., Althammer, A., & Mayer, P. (2009). A palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation enabled highly regioselective syntheses of functionalized indoles or carbazoles and proved to be amenable to the use of inexpensive 1,2-dichloroarenes as electrophiles. Synthesis, 2009(20), 3493-3503.
- Watanabe, T., Ueda, S., Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling.
-
Wikipedia. (2023). Kumada coupling. In Wikipedia. Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82347-82350.
- Yamakawa, T., & Kagechika, H. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Journal of the Chinese Chemical Society, 66(1), 105-110.
- Yin, J., & Buchwald, S. L. (2000). A catalytic system for the efficient Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. Journal of the American Chemical Society, 122(46), 11554-11555.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Lau, S. H. (2022).
- Ökten, Z., & Kılıç, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Acta Chimica Slovenica, 65(3), 661-667.
- Chaulagain, M. R., & S-Y, R. (2010). Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. Current Organic Chemistry, 14(7), 686-698.
- Casado-Sánchez, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Organic letters, 16(21), 5548-5551.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163.
- Nelson, D. J. (2020). Detailed Comparison of Nickel vs.
- Fors, B. P., & Buchwald, S. L. (2010). A Modified Arbuzov-Michalis Reaction for Selective Alkylation of Nucleophiles. Journal of the American Chemical Society, 132(43), 15114-15116.
- Fu, G. C. (2008). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Journal of the American Chemical Society, 130(31), 10070-10071.
- Surry, D. S., & Buchwald, S. L. (2011).
- Ito, H., & Kubota, K. (2022). Solid-State CN Cross-Coupling Reactions with Carbazoles as Nitrogen Nucleophiles Using Mechanochemistry.
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
- Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565-573.
- Jin, T., & Antonchick, A. P. (2021). Cross-dehydrogenative N–N couplings. Chemical Society Reviews, 50(21), 12051-12071.
- Rosen, B. M., et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 133(40), 16149-16161.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Chen, F., et al. (2024).
- Hie, L., et al. (2013). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings.
- Ito, H., & Kubota, K. (2022). Solid-State C-N Cross-Coupling Reactions with Carbazoles as Nitrogen Nucleophiles Using Mechanochemistry. ChemSusChem, 15(2), e202102132.
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Ohno, H., et al. (2009). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. The Journal of Organic Chemistry, 74(13), 4845-4853.
- Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15997-16056.
- Mohana Roopan, S. (2022). Focused study on palladium/nickel promoted decarbonylative C-C bond formation – minireview. Arkivoc, 2022(6), 1-19.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(59), 37368-37393.
- Do, H. N., et al. (2017). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC advances, 7(85), 53787-53791.
- Iovu, M. C. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 26(16), 4945.
- Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. The Journal of organic chemistry, 72(6), 2220-2223.
- Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259.
- Maeda, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Kidwai, M., & Mothsra, P. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(44), 23225-23246.
- Lee, C. F., & Biscoe, M. R. (2020). Competitive Suzuki cross-coupling of aryl versus carbamoyl chloride (isolated yield shown in parenthesis). Accounts of chemical research, 53(8), 1526-1539.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles | Scilit [scilit.com]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-chloro-5H-benzofuro[3,2-c]carbazole
Welcome to the technical support center for 2-chloro-5H-benzofuro[3,2-c]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this complex heterocyclic compound. Drawing upon established principles of medicinal chemistry and formulation science, this document provides in-depth troubleshooting advice and practical experimental protocols.
Introduction to the Challenge
2-chloro-5H-benzofuro[3,2-c]carbazole is a unique polycyclic aromatic heterocycle with significant potential in various research fields, including materials science and drug discovery, owing to the pharmacological importance of the carbazole nucleus.[1][2] However, its large, planar, and rigid structure inherently leads to high crystal lattice energy and low aqueous solubility, posing a significant hurdle for in vitro biological assays and preclinical development. It is estimated that over 70% of active pharmaceutical ingredients (APIs) in development pipelines are poorly soluble in water, making this a common challenge in the field.[3] This guide will equip you with the knowledge and tools to overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving 2-chloro-5H-benzofuro[3,2-c]carbazole in aqueous buffers for my biological assays. Why is this happening?
A1: The poor aqueous solubility of 2-chloro-5H-benzofuro[3,2-c]carbazole is expected due to its molecular structure. The fused benzofuro-carbazole core is highly lipophilic (hydrophobic) and rigid. This structure leads to strong intermolecular π-π stacking interactions in the solid state, resulting in a high melting point and low solubility in polar solvents like water.[4] To achieve a desirable concentration for your experiments, you will likely need to employ solubility enhancement techniques.
Q2: What are the recommended organic solvents for creating a stock solution?
A2: For creating a concentrated stock solution, it is advisable to start with polar aprotic solvents. Based on the chemistry of similar carbazole and benzofuran derivatives, the following solvents are good starting points:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
It is crucial to use high-purity, anhydrous solvents , as water content can significantly reduce the solubility of hydrophobic compounds.[5] For less polar systems, chlorinated solvents like chloroform and dichloromethane, or aromatic solvents like toluene, might also be effective.[5][6]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound in solution upon dilution into the aqueous phase. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: Determine the highest percentage of your organic solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cells, enzymes) without causing toxicity or artifacts. A final concentration of DMSO at or below 0.5% is generally recommended for cell-based assays.
-
Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your aqueous buffer to create a more favorable environment for the compound. (See Q4 for more details).
-
pH Adjustment: If the compound has ionizable groups (which is not immediately obvious from the core structure but could be present in analogues), adjusting the pH of the buffer can increase solubility.[7]
Advanced Solubility Enhancement Strategies
For many applications, simply using a co-solvent is insufficient. The following section details more advanced, yet accessible, formulation strategies to improve the solubility of 2-chloro-5H-benzofuro[3,2-c]carbazole.
Q4: What are some common formulation strategies I can try in a research lab setting?
A4: Several effective techniques can be implemented to enhance the solubility of poorly soluble compounds like 2-chloro-5H-benzofuro[3,2-c]carbazole. These methods aim to either reduce the particle size, decrease the crystallinity, or alter the solvent environment.[8][9]
Strategy 1: Co-Solvency
The use of a water-miscible organic solvent in which the drug is highly soluble is a common first-line approach.[10][11]
-
Principle: The co-solvent reduces the polarity of the aqueous vehicle, thereby decreasing the interfacial tension between the solute and the solvent.[9]
-
Common Co-solvents: DMSO, ethanol, propylene glycol, polyethylene glycol (PEG).
-
Considerations: The final concentration of the co-solvent must be compatible with the biological system under investigation.
Strategy 2: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules.[7]
-
Principle: Micellar solubilization creates a "microenvironment" for the hydrophobic compound within the aqueous bulk phase.[7]
-
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
-
Ionic: Sodium dodecyl sulfate (SDS). Note that ionic surfactants are more likely to denature proteins and should be used with caution in biological assays.
-
-
Experimental Approach: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound (from a concentrated stock) to this solution.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules.
-
Principle: The hydrophobic drug molecule partitions into the nonpolar cavity of the cyclodextrin, and the hydrophilic exterior of the complex allows it to dissolve in water.
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
-
Advantages: HP-β-CD and SBE-β-CD are generally well-tolerated in biological systems and are effective solubilizers.
Strategy 4: Amorphous Solid Dispersions
This technique involves converting the crystalline form of the API into a higher-energy, more soluble amorphous state by dispersing it within a polymer matrix.[3][12]
-
Principle: The amorphous form does not have to overcome the strong crystal lattice energy for dissolution, leading to enhanced apparent solubility.[12]
-
Lab-Scale Method (Solvent Evaporation):
-
Co-dissolve 2-chloro-5H-benzofuro[3,2-c]carbazole and a carrier polymer (e.g., PVP, PVA, Soluplus®) in a common volatile solvent.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is an amorphous solid dispersion, which can then be reconstituted in an aqueous buffer.
-
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
Objective: To determine the most effective co-solvent for solubilizing 2-chloro-5H-benzofuro[3,2-c]carbazole.
Materials:
-
2-chloro-5H-benzofuro[3,2-c]carbazole
-
High-purity solvents: DMSO, DMF, THF, Ethanol
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.
-
To each vial, add a small, precise volume of a different solvent (e.g., 100 µL). This will give a target concentration of 10 mg/mL.
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on a magnetic stirrer at room temperature for 1-2 hours.
-
Visually inspect each vial for complete dissolution. If the compound has dissolved, you can attempt to create a more concentrated solution to determine the saturation solubility. If not, gentle warming (e.g., to 40-50°C) can be attempted, but be cautious of potential compound degradation.
Protocol 2: Preparing a Solution with a Surfactant
Objective: To prepare an aqueous solution of 2-chloro-5H-benzofuro[3,2-c]carbazole using a surfactant.
Materials:
-
Concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Surfactant (e.g., Polysorbate 80).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a working solution of the surfactant in your aqueous buffer (e.g., 1% w/v Polysorbate 80 in PBS).
-
Gently warm the surfactant solution to ensure it is fully dissolved.
-
While vortexing the surfactant solution, slowly add the required volume of your compound's stock solution to reach the desired final concentration.
-
Continue to vortex for another minute and then let the solution equilibrate at room temperature.
-
Visually inspect for any signs of precipitation.
Data Presentation
| Solubility Enhancement Strategy | Principle of Action | Typical Excipients | Pros | Cons |
| Co-solvency | Reduces solvent polarity | DMSO, Ethanol, PEG 400 | Simple to implement | Potential for precipitation upon dilution; solvent toxicity |
| Surfactant Solubilization | Micellar encapsulation | Polysorbate 80, Cremophor EL | High solubilization capacity | Potential for biological interference; toxicity at high concentrations |
| Cyclodextrin Complexation | Forms inclusion complexes | HP-β-CD, SBE-β-CD | Generally low toxicity; stable complexes | Can be expensive; saturation of complexation capacity |
| Amorphous Solid Dispersion | Reduces crystal lattice energy | PVP, HPMC, Soluplus® | Significant solubility enhancement | More complex preparation; potential for recrystallization over time |
Visualizations
Workflow for Troubleshooting Solubility
Caption: A decision-making workflow for addressing solubility issues.
Mechanism of Solubilization
Caption: Encapsulation of a drug molecule by a surfactant micelle and a cyclodextrin.
References
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
- Moneghini, M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]
-
Almac Group. Key strategies central to overcoming poor API solubility. Available at: [Link]
-
Jain, A., et al. (2018). Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Chen, W., et al. (2011). Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. Macromolecules, 44(6), 1406–1414. Available at: [Link]
- Singh, R., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 114-121.
-
PubChem. 2-phenyl-5H-[3]benzofuro[3,2-c]carbazole. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., et al. (2018). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available at: [Link]
-
Taylor, L. S. (2016). Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire. Available at: [Link]
-
Reddy, T. R., et al. (2016). Synthesis of 3-(2-benzofuroyl)carbazole derivatives (3a-k). ResearchGate. Available at: [Link]
-
Głowacka, I., et al. (2023). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 28(16), 6123. Available at: [Link]
-
Wang, Z., et al. (2023). Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 11(2), 567-573. Available at: [Link]
-
Reddy, T. R., et al. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Beilstein Journal of Organic Chemistry, 7, 1584–1589. Available at: [Link]
-
SunaTech. Unlock the Potential of Advanced Organic Electronics with 5H-Benzofuro[3,2-c]carbazole. Available at: [Link]
- Al-Hussain, S. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Reports in Pharmaceutical Sciences, 11(2), 177-191.
-
Ooyama, Y., et al. (2021). Synthesis, Optical and Electrochemical Properties of Benzofuro[2,3-c]carbazoloquinol Fluorescent Dyes. Electrochemistry, 89(6), 562-566. Available at: [Link]
-
Beilstein Journals. (2011). and 3,6-bis(2-benzofuroyl)carbazole derivatives. Available at: [Link]
Sources
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- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. longdom.org [longdom.org]
- 11. wjbphs.com [wjbphs.com]
- 12. almacgroup.com [almacgroup.com]
Purification methods for halogenated benzofurocarbazoles
Technical Support Center: Halogenated Benzofurocarbazoles Topic: Purification & Isolation Protocols Ticket ID: BFCZ-PUR-001 Status: Active
Introduction: The Challenge of the "Brick"
Welcome to the technical support hub for Halogenated Benzofurocarbazoles . You are likely working with these compounds for one of two reasons: as high-performance intermediates for cross-coupling (Suzuki/Buchwald) or as final emissive/transport layers in organic electronics (OLEDs/OFETs).
The Core Problem: These molecules possess a rigid, planar fused-ring core. This leads to strong
This guide prioritizes purity integrity (keeping the halogen intact) and yield maximization .
Module 1: Solubility & Solvent Selection (The Gatekeeper)
User Question: "My crude product is a black sludge that won't dissolve in DCM or Ethyl Acetate. How do I even start purifying this?"
Technical Insight:
Standard organic solvents (DCM, THF, EtOAc) often fail because they cannot overcome the lattice energy of the fused benzofurocarbazole core. You must move to high-boiling aromatic solvents that can intercalate between the
Protocol: The Solubility Ladder Test your crude material against this hierarchy. Do not proceed to chromatography until you have identified a "Good Solvent."
| Solvent | Boiling Point | Use Case | Risk Factor |
| Dichloromethane (DCM) | 40°C | Initial extraction only. | High: Often precipitates product in the column. |
| Toluene | 110°C | Recrystallization standard. | Medium: May require heating to 80°C+. |
| Chlorobenzene (PhCl) | 132°C | Gold Standard for this class. | Low: Good balance of solubility and volatility. |
| o-Dichlorobenzene (ODCB) | 180°C | "Last Resort" for dissolution. | High: Very hard to remove; requires high-vac drying. |
Module 2: Purification Workflows (Decision Logic)
User Question: "Should I column or recrystallize? I need >99.5% purity for device fabrication."
Technical Insight: For organic electronics, a single method is rarely sufficient. You need a sequential approach.
-
Recrystallization removes inorganic salts (from Rap-Stoermer or Buchwald couplings) and distinct byproducts.
-
Sublimation is mandatory for device-grade materials to remove trace solvents and isomers.
Workflow Visualization The following diagram illustrates the critical decision pathways based on your material's behavior.
Caption: Decision matrix for purifying fused-ring heterocycles. Note the "Hot Filtration" step is critical for removing catalytic residues before recrystallization.
Module 3: Troubleshooting & FAQs
Issue 1: "The compound streaks on the silica column and never elutes."
Diagnosis: The compound is precipitating on the silica due to poor solubility in the mobile phase, or it is tailing due to strong adsorption. Corrective Protocol: The "Hot Column" Technique
-
Sheathe the Column: Wrap your glass column in heating tape or a water jacket.
-
Temperature: Maintain the column at 40–50°C. Warning: Do not boil your solvent (e.g., DCM).
-
Solvent Switch: Abandon Hexane/EtOAc. Use Toluene/Hexane gradients. Toluene maintains
-solubility better than esters for this specific class of molecules. -
Stationary Phase: If separation is still poor, switch to Neutral Alumina . Silica is acidic and can sometimes cause protodehalogenation (loss of Cl/Br) if the ring is electron-rich and the residence time is long.
Issue 2: "I see a small impurity peak (M-X+H) in Mass Spec. Is my halogen falling off?"
Diagnosis: Protodehalogenation. This is common if you used Pd-catalysts (Suzuki/Buchwald) to build the core. Trace Pd residues can catalyze the removal of the halogen during hot workups. Corrective Protocol:
-
Scavenge: Treat the crude solution with a metal scavenger (e.g., SiliaMetS® Thiol) before any heating steps.
-
Avoid Bases: Ensure no residual carbonate/hydroxide bases are present during high-temp recrystallization. Wash the organic phase thoroughly with water/brine first.
Issue 3: "My crystals look clean, but the melting point is broad."
Diagnosis: Solvent inclusion. The "brick" lattice of benzofurocarbazole is excellent at trapping solvent molecules (solvates), especially Chlorobenzene or Toluene. Corrective Protocol: High-Vacuum Drying
-
Standard drying is insufficient.
-
Heat the sample to 20°C below its melting point under high vacuum (<0.1 mbar) for 12–24 hours.
-
Validation: Run TGA (Thermogravimetric Analysis).[1] If you see a weight loss step before decomposition, you still have trapped solvent.
Module 4: The "Device Grade" Standard (Sublimation)
For OLED applications, recrystallization is rarely enough. You must sublime.
Protocol: Gradient Vacuum Sublimation
-
Equipment: 3-Zone Tube Furnace with Quartz liner.
-
Pressure: <
Torr (Turbo pump required). -
Temperature Setup:
-
Source Zone:
(Temperature where sublimation starts, typically 200–350°C for these compounds). -
Purification Zone:
. -
Impurity Trap: Room Temperature.
-
Visualizing the Separation:
Caption: Thermal gradient separation. The product crystallizes in the "Goldilocks" zone (Zone 1), while lighter impurities (dehalogenated byproducts) drift to the cooler Zone 2.
References & Authoritative Grounding
-
Synthesis & Properties: Li, H., et al.[2][3] "Synthesis of 3-(2-benzofuroyl)carbazole derivatives." Beilstein Journal of Organic Chemistry, 2011. Describes the Rap-Stoermer synthesis route and initial silica gel purification.
-
Sublimation vs. Recrystallization: Forrest, S. R.[4] "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004. Establishes the necessity of sublimation for organic semiconductors.
-
Halogenated Impurity Separation: Gmeiner, A., et al. "Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit." European Journal of Pharmaceutical Sciences, 2006.[5] Discusses chromatographic challenges with halogenated isomers.
-
Solubility of Carbazoles: Albrecht, K., et al.[2] "Carbazole-based linear conjugated molecules." RSC Advances, 2013.[2] Provides data on solubility profiles of fused carbazole systems.
Disclaimer: These protocols involve high temperatures and vacuum systems. Always consult the SDS for specific halogenated derivatives, as thermal decomposition can release acidic gases (HCl/HBr).
Sources
Technical Support Center: Overcoming the Low Reactivity of Aryl Chlorides in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of aryl chlorides as electrophilic partners. Due to the inherent stability of the C-Cl bond, these substrates are notoriously less reactive than their bromide or iodide counterparts, often leading to sluggish or failed reactions. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you successfully employ these cost-effective and abundant starting materials.
The Core Challenge: The Inert C-Cl Bond
The primary obstacle in using aryl chlorides is the strength of the carbon-chlorine bond (bond dissociation energy ~96 kcal/mol), which makes the rate-determining oxidative addition step of the catalytic cycle energetically demanding.[1] The order of reactivity for aryl halides in Suzuki coupling is generally I > Br > OTf >> Cl.[2][3] Overcoming this hurdle requires a carefully optimized system of catalyst, ligand, base, and solvent to facilitate the cleavage of this robust bond and drive the catalytic cycle forward.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses common problems encountered when using aryl chlorides and provides a systematic approach to identifying and resolving them.
Problem 1: No or Very Low Conversion of Aryl Chloride
This is the most frequent issue and typically points to a failure in the crucial oxidative addition step.
Potential Causes:
-
Insufficient Catalyst Activity: The Pd(0) catalyst is not electron-rich enough to break the C-Cl bond.
-
Inappropriate Ligand: The ligand does not provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition and subsequent reductive elimination.
-
Catalyst Decomposition: The active catalyst is degrading before the reaction can proceed, often indicated by the formation of palladium black.
-
Suboptimal Base or Temperature: The chosen base is not strong enough, or the reaction temperature is too low to overcome the activation energy barrier.
Recommended Solutions:
-
Re-evaluate Your Catalyst and Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1]
-
Switch to Electron-Rich, Bulky Ligands: The development of specialized phosphine ligands has been the key to activating aryl chlorides.[4] Ligands from the Buchwald (e.g., XPhos, SPhos) and other research groups are designed to create a highly active, monoligated Pd(0) species that promotes oxidative addition.[4][5][6][7] N-heterocyclic carbenes (NHCs) are also powerful ligands for this purpose.[8]
-
Use Advanced Precatalysts: Consider using well-defined, air- and moisture-stable precatalysts like PEPPSI™-IPr, which are highly effective for challenging couplings.[8][9][10] These precatalysts ensure efficient generation of the active Pd(0) species.
-
Check Ligand-to-Palladium Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[11]
-
-
Optimize the Base and Solvent:
-
Base Selection: Stronger bases are often required for aryl chlorides to facilitate the transmetalation step.[2][3] While K₂CO₃ is common, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. In some systems, strong organic bases or alkoxides (e.g., NaOtBu, KOtBu) are necessary. The base has multiple roles, including forming the active boronate species and accelerating reductive elimination.[12]
-
Solvent Choice: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are standard. The choice can significantly impact base strength and solubility.[8] For instance, K₃PO₄ performs optimally in DMF, while NaOH is more effective in THF/H₂O systems.[2]
-
-
Increase Reaction Temperature: Many couplings involving aryl chlorides require higher temperatures (e.g., 80-120 °C) to provide sufficient energy for the oxidative addition.[11][13] However, be cautious, as excessive heat can lead to catalyst decomposition.
-
Consider Nickel Catalysis: For particularly stubborn aryl chlorides, nickel-based catalysts can be a powerful alternative. Nickel is more nucleophilic than palladium and can activate C-Cl bonds more readily, often under milder conditions.[1][14][15][16]
Problem 2: Significant Side Product Formation
Even when the reaction proceeds, side products can dramatically lower the yield of the desired biaryl.
Common Side Products & Solutions:
-
Homocoupling of Boronic Acid:
-
Cause: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to oxidative coupling of two boronic acid molecules.[8][11] Using a Pd(II) precatalyst like Pd(OAc)₂ can also initiate this pathway during its in-situ reduction to Pd(0).[8][11]
-
Solution: Ensure rigorous degassing of your solvent and reaction vessel (e.g., via multiple freeze-pump-thaw cycles or sparging with an inert gas like argon).[11][17] Starting with a Pd(0) source like Pd₂(dba)₃ can also mitigate this issue.[11]
-
-
Protodeboronation (Loss of the Boronic Acid Group):
-
Cause: Boronic acids, especially heteroaryl variants, can be unstable and hydrolyze back to the corresponding arene.[8][11] This is often promoted by excess water or base.
-
Solution: Use freshly purchased or recrystallized boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which release the boronic acid more slowly under reaction conditions.[8][11]
-
-
Dehalogenation (Reduction of the Aryl Chloride):
-
Cause: After oxidative addition, the palladium complex can react with a hydride source in the mixture (sometimes the solvent or base) to form an Ar-Pd-H intermediate, which then reductively eliminates to form the dehalogenated arene.[8]
-
Solution: Ensure the purity of your solvent and reagents. If using an amine base or alcoholic solvent, they can sometimes act as hydride donors; switching to a different base/solvent system may be necessary.
-
Catalyst & Ligand Selection Guide
Choosing the right catalyst system is paramount. The table below summarizes proven systems for activating aryl chlorides.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended Base | Common Solvents | Temperature (°C) | Key Features & Applications |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Highly effective for a broad range of unactivated and hindered aryl chlorides.[5] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2 | K₃PO₄ | Toluene, Dioxane | 80-110 | Excellent for generating hindered biaryls and coupling heteroaryl chlorides.[5] |
| PdCl₂(dppf) | (dppf) | 2-5 | K₂CO₃, K₃PO₄ | DMF, Dioxane/H₂O | 90-120 | A classic system, but often requires activated aryl chlorides or higher temperatures.[18] |
| PEPPSI-IPr | (NHC) | 1-3 | K₃PO₄, KOtBu | THF, i-PrOH | RT-80 | Air- and moisture-stable precatalyst with broad applicability and high efficiency.[9] |
| NiCl₂(dme) or Ni(COD)₂ | PCy₃, dppf | 3-10 | K₃PO₄ | Dioxane, i-PrOH | 80-100 | Powerful alternative for particularly inert or challenging aryl chlorides.[1][7] |
Visualizing the Process
A clear understanding of the catalytic cycle and troubleshooting logic is essential for success.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps. For aryl chlorides, the initial Oxidative Addition is the most challenging and often rate-limiting step.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues systematically.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why exactly are bulky, electron-rich phosphine ligands like XPhos so effective for aryl chlorides?
These ligands, often called Buchwald-type ligands, enhance reactivity in two critical ways. First, their electron-rich nature (from alkyl groups on the phosphorus) increases the electron density on the palladium center, making it more nucleophilic and better able to perform the oxidative addition into the strong C-Cl bond.[4][13] Second, their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species.[4][7] This coordinatively unsaturated complex is more accessible to the aryl chloride. The bulk also accelerates the final, product-releasing reductive elimination step.[4][13]
Q2: Can I run Suzuki couplings with aryl chlorides in "green" or aqueous solvents?
Yes, this is an active area of research. While many protocols rely on organic solvents, systems have been developed that work in water or solvent-minimized conditions.[14][16] These often require specific water-soluble ligands or phase-transfer catalysts. For example, nickel catalysis under heated mechanochemical (solvent-minimized) conditions has been shown to be effective for a broad range of aryl chlorides.[14]
Q3: My aryl chloride has electron-donating groups. Why is it even less reactive?
Electron-donating groups (like methoxy or alkyl groups) on the aryl chloride increase the electron density of the aromatic ring. This further strengthens the C-Cl bond and makes the carbon atom less electrophilic, hindering the oxidative addition step by the electron-rich Pd(0) catalyst.[2][3][18] Conversely, electron-withdrawing groups (like nitro or cyano) activate the aryl chloride toward oxidative addition.[2][3] For electron-rich aryl chlorides, using the most active catalyst systems (e.g., Pd/XPhos or Ni catalysts) is essential.
Q4: Is it always necessary to use an inert atmosphere?
Yes. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen.[11] Oxygen can deactivate the catalyst, leading to low yields and promoting side reactions like the homocoupling of boronic acid.[8][11] Always handle your catalyst and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and thoroughly degas your reaction solvent.[17]
General Experimental Protocol for a Challenging Aryl Chloride Coupling
This protocol provides a robust starting point for coupling an unactivated aryl chloride with an arylboronic acid using a Buchwald ligand.
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.02 equiv Pd)
-
XPhos (0.022 mmol, 0.022 equiv)
-
Potassium Phosphate (K₃PO₄, milled, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and K₃PO₄.
-
In a glovebox, add Pd₂(dba)₃ and XPhos to the flask.
-
Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers - Organic Chemistry Portal. Retrieved from [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. (2025, December 1). JACS Au. Retrieved from [Link]
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (2025, February 19). ChemRxiv. Retrieved from [Link]
-
Recent Advances in Nickel Catalysis. PMC. Retrieved from [Link]
-
A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Semantic Scholar. Retrieved from [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. (2026, February 7). ResearchGate. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Advances. Scribd. Retrieved from [Link]
-
A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. PubMed. Retrieved from [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017, July 7). The Journal of Organic Chemistry. Retrieved from [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC. Retrieved from [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024, February 14). PMC. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. (2022, February 2). SciSpace. Retrieved from [Link]
-
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides - Organic Chemistry Portal. Retrieved from [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Retrieved from [Link]
-
Palladium PEPPSI-IPr Complex Supported on a Calix[15]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020, September 18). MDPI. Retrieved from [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018, October 30). ResearchGate. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
Thermal degradation of carbazole derivatives during sublimation
Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, materials scientists, and synthetic chemists dealing with the purification of carbazole derivatives.
Carbazole-based compounds (e.g., CBP, mCP, and benzocarbazoles) are foundational to organic light-emitting diodes (OLEDs) and advanced pharmaceutical intermediates due to their high triplet energies and hole-transporting capabilities. However, their purification via vacuum sublimation often introduces a critical failure point: thermal degradation. This guide dissects the causality of this degradation, provides self-validating protocols, and offers targeted troubleshooting to ensure pristine material recovery.
Mechanistic Theory: Why Do Carbazoles Degrade?
Before addressing how to fix sublimation failures, we must understand why they occur. The operational stability of carbazole derivatives is fundamentally limited by the bond dissociation energy of the C(sp²)–N(sp³) bonds connecting the donor and acceptor units[1].
Fig 1: Mechanistic pathway of carbazole degradation via C-N homolytic cleavage and radical formation.
During prolonged thermal stress in a sublimation tube, localized hot spots can exceed the activation energy required for homolytic C-N bond cleavage. This generates highly reactive
Quantitative Data: Thermal Baselines
To establish a safe sublimation window, you must map the thermal properties of your specific carbazole derivative. Sublimation must occur well below the decomposition temperature (
Table 1: Thermal Properties of Common Carbazole Derivatives
| Carbazole Derivative | Glass Transition ( | Decomposition ( | Typical Sublimation Temp | Primary Degradation Risk | Ref |
| CBC1 | 107 °C | ~350 °C | 240 - 260 °C | C-N Scission | [3] |
| mBICP | 84 °C | 349 - 488 °C | 220 - 250 °C | Morphological Instability | [4] |
| BCCOX | 194 °C | >400 °C | 280 - 320 °C | Radical Carryover | [5] |
| BCz-nBuPh | N/A (Crystalline) | 410 °C | ~295 °C | Oligomerization | [6] |
| 1H-Benzo[c]carbazole | >100 °C | ~400 °C | >300 °C | Carbonization / Oxidation |
Note:
Self-Validating Experimental Protocol: Gradient Temperature Sublimation
To prevent thermal degradation, the purification workflow must be treated as a self-validating system. This protocol incorporates built-in checks to ensure causality between your actions and the material's purity.
Step 1: Material Preparation & Mass Balance Initialization
-
Action: Finely mill the crude carbazole powder. Weigh exactly 2.000 g into a pre-baked quartz boat.
-
Causality: Milling increases surface area, ensuring uniform thermal contact and preventing localized hot spots that trigger homolytic cleavage. The exact weight allows for a post-process mass balance check to quantify oligomerized residue.
Step 2: Ultra-High Vacuum Establishment
-
Action: Seal the sublimation tube and evacuate to
Torr. Hold for 2 hours before applying heat. -
Causality: Sublimation temperature is inversely proportional to vacuum pressure. Achieving
Torr drastically lowers the required heating temperature, keeping the system safely below the C-N bond dissociation threshold.
Step 3: Controlled Gradient Heating
-
Action: Apply a temperature gradient. Ramp the source zone at a maximum of 2 °C/min until reaching 20 °C below the target sublimation temperature. Hold for 30 minutes to allow outgassing, then slowly ramp to the final temperature.
-
Causality: A slow ramp rate prevents thermal shock and "bumping" (where crude material physically ejects into the collection zone).
Step 4: Zone Collection & Validation
-
Action: Collect the sublimate from the middle temperature zone. Discard the material closest to the source (heavy oligomers) and the furthest zone (volatile impurities).
-
Self-Validation Check: Measure the PLQY and run an HPLC/MS on the collected middle zone. If the PLQY is lower than the crude, or if MS shows
peaks (where is a carbazole fragment), -radicals have co-sublimed. The protocol has failed, and the vacuum must be improved for the next run.
Diagnostic Workflow & Troubleshooting Guide
Use the following diagnostic logic tree to identify and resolve issues encountered during the sublimation of carbazole derivatives.
Fig 2: Diagnostic workflow for identifying and resolving thermal degradation during sublimation.
Frequently Asked Questions (FAQs)
Q: I have a thick, black, carbonized residue left in my crucible after sublimation, even though I stayed below the TGA-reported
Q: My sublimated carbazole (e.g., CBP) looks pure white, but my OLED devices are showing massive efficiency roll-off. Is the material degraded?
A: Yes, this is a classic symptom of
Q: How can I differentiate between thermal degradation and simple impurity carryover from my synthesis? A: Perform an HPLC/MS analysis on both the pre-sublimation crude and the post-sublimation residue. If the residue contains high-molecular-weight species (e.g., dimers or trimers) that were not present in the crude, thermal degradation has occurred during the heating process[2]. If the impurities are identical, your initial synthesis requires better liquid chromatography cleanup before attempting sublimation.
References
-
High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. 3
-
Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC. 5
-
Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. 4
-
Free-radical pathways in operational degradation of OLEDs. ResearchGate.1
-
Deep-blue emissive and colourless polyimides: optical property tuning by triphenylamino and carbazole chromophores. RSC Publishing.
-
3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. MDPI. 6
-
Holistic Approach to the Mechanism Study of Thermal Degradation of Organic Light-Emitting Diode Materials. ResearchGate.2
-
Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs [mdpi.com]
Removing unreacted starting materials from carbazole coupling reactions
Ticket ID: #CZ-PUR-001 Topic: Removal of Unreacted Starting Materials (Carbazole & Aryl Halides) Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Context
User Issue: "I cannot separate unreacted carbazole from my N-aryl carbazole product. They co-elute on TLC/Column, and recrystallization yields a mixture."
Technical Root Cause:
-
Structural Similarity: Both the starting material (9H-carbazole) and the product (N-aryl carbazole) are highly aromatic, planar, and lipophilic.[1] Their interaction with silica gel is dominated by
-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> stacking and weak dipole interactions, leading to poor resolution ( ). -
Solubility Overlap: Both species exhibit "greasy" solubility—high in DCM/Toluene, low in Alcohols/Alkanes—making standard recrystallization difficult without precise solvent tuning.[1]
-
Acidity Misconception: Carbazole is weakly acidic (
in DMSO). It cannot be removed by simple aqueous base washes (e.g., 1M NaOH) because it does not deprotonate significantly under biphasic workup conditions.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Decision Matrix: Select Your Protocol
Before proceeding, identify your primary impurity profile using this logic flow.
Figure 1: Strategic decision tree for purification based on impurity type and scale.[1]
Protocol A: Chemical Derivatization (The "Click-to-Remove" Method)
Best For: Small to medium scale (<5g) where Carbazole co-elutes with Product.[1]
Mechanism: Carbazole has a free N-H; the product does not.[2] By reacting the mixture with an electrophile, you convert the non-polar Carbazole into a distinct species (N-Acyl Carbazole) with a significantly different
Step-by-Step Workflow
-
Assessment: Take a crude NMR.[1] Confirm the presence of Carbazole (N-H peak broad singlet near 11.0 ppm).
-
Reagent Addition: To the crude reaction mixture (dissolved in DCM or Toluene), add:
-
Acetic Anhydride (
): 2.0 equivalents relative to estimated unreacted carbazole.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
DMAP (4-Dimethylaminopyridine): 0.1 equivalents (Catalyst).[1]
-
Triethylamine (
): 2.0 equivalents.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Reaction: Stir at room temperature for 1-2 hours. Monitor TLC. The Carbazole spot should disappear and be replaced by N-Acetyl Carbazole (usually moves faster or distinctly different depending on solvent).[1]
-
Workup: Wash with saturated
(to remove excess acid/anhydride) followed by water.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Separation: Perform column chromatography.
-
Why this works: The N-Acetyl group removes the H-bond donor ability of carbazole and alters its polarity, creating a large
between the impurity and your tertiary amine product.
-
Protocol B: Chromatographic Optimization
Best For: When derivatization is not possible or product is sensitive.[1]
Stationary Phase Selection
Standard Silica (
The "Gradient Focusing" Technique
Carbazoles often streak. Use this gradient structure to sharpen bands:
| Phase | Solvent System (A: Hexane, B: DCM/Toluene) | Volume (CV) | Purpose |
| Equilibration | 100% A | 3 CV | Pack column, remove non-polar grease. |
| Flush | 5% B | 2 CV | Elute unreacted Aryl Halides (usually very non-polar).[1] |
| Ramp | 5% → 20% B | 10 CV | Slow gradient to separate Carbazole.[1] |
| Elution | Hold at % where Product elutes | - | Collect Product. |
Expert Tip: Avoid Ethyl Acetate if possible. DCM/Hexane or Toluene/Hexane mixtures often provide better separation for polyaromatic hydrocarbons (PAHs) due to
Protocol C: Solubility-Based Purification (Trituration)
Best For: Large scale (>5g) or removing unreacted Aryl Halides.[1]
Theory: N-aryl carbazoles are often "twisted" due to steric clash between the carbazole protons and the aryl ring protons, making them more soluble in organic solvents than the planar, highly crystalline 9H-carbazole starting material.
Procedure
-
Evaporation: Remove all reaction solvent to obtain a solid residue.[1]
-
Solvent Choice:
-
Scenario 1 (Remove Carbazole): Suspend solid in boiling Hexane (or Heptane). Carbazole is sparingly soluble; N-aryl derivatives often dissolve better.[1] Filter while hot.[1] (Note: This depends heavily on the specific N-aryl group).
-
Scenario 2 (Remove Aryl Halide): If the impurity is the aryl halide, suspend the crude in cold Methanol or Ethanol . Sonicate.[1] Most N-aryl carbazoles will remain solid (precipitate), while excess aryl halides and catalyst ligands often dissolve in the alcohol.[1]
-
-
Filtration: Collect the solid. Wash with cold anti-solvent.[1]
Protocol D: Metal Removal (Pd/Cu)
Issue: Product is grey/black or fails elemental analysis for heavy metals. Mechanism: Palladium coordinates tightly to the nitrogen lone pair of carbazole.
Figure 2: Workflow for heavy metal scavenging using functionalized silica.[1]
Recommended Reagents:
-
Thiol-Modified Silica (Si-Thiol): Highly effective for Pd(II) and Pd(0).[1]
-
Activated Carbon: Cheap, but can reduce yield by adsorbing product.[1] Use only if Silica fails.[1]
Troubleshooting FAQ
Q: I tried washing with 1M HCl to remove the carbazole, but it didn't work.
A: Carbazole is not basic enough to be protonated by 1M HCl (
Q: My product turns green/blue on the column. A: This is the "Carbazole Blue" oxidation effect. Carbazole radical cations are intensely colored. It indicates oxidation on the silica surface.
-
Fix: Flush the column with nitrogen before use or add 1% Triethylamine to the eluent to neutralize acidic sites on the silica that promote oxidation.
Q: I see a spot on TLC that fluoresces intensely blue but isn't my product. A: This is likely unreacted Carbazole.[1] It has a very high quantum yield.[1] Do not be fooled by the intensity; the actual mass might be low. Always verify with NMR integration, not just TLC intensity.
References
-
Buchwald-Hartwig Amination Mechanics
-
Carbazole Solubility & Properties
-
Scavenging Reagents
-
Derivatization Strategy (Analogous Methodology)
- Title: Nucleophilic substitution of bromoacetic acid with carbazole (Demonstrating N-alkyl
-
Source: ChemSpider Synthetic Pages.[1]
Sources
Solvent selection for recrystallization of benzofurocarbazole
Technical Support Center: Purification of Benzofurocarbazole Derivatives Reference ID: TS-BFCZ-001 | Updated: March 2026
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely working with Benzofurocarbazole (e.g., 5H-benzofuro[3,2-c]carbazole or 12H-benzofuro[2,3-a]carbazole) for organic electronics (OLEDs) or pharmaceutical applications.
The Challenge: Benzofurocarbazoles are rigid, fused aromatic heterocycles. They exhibit strong
This guide provides a self-validating solvent selection strategy and troubleshooting protocols to achieve electronic-grade purity.
Module 1: Solvent Selection Strategy
Do not rely on a single "magic solvent."[1] Successful recrystallization of fused heterocycles requires balancing solubilizing power (to break
Solvent Classification Table
| Role | Solvent Class | Specific Solvents | Boiling Point (°C) | Application Notes |
| Primary (Good) | Aromatic Hydrocarbons | Toluene , Xylene | 110 - 140 | Standard first choice. Good |
| Primary (Strong) | Chlorinated Aromatics | Chlorobenzene , 1,2-Dichlorobenzene (ODCB) | 131 - 180 | Use for highly insoluble derivatives or larger fused systems. |
| Primary (Volatile) | Chlorinated Aliphatics | Dichloromethane (DCM), Chloroform | 40 - 61 | Good for low-temperature layering methods; hard to heat-recrystallize due to low BP. |
| Anti-Solvent | Alcohols | Ethanol , Methanol, IPA | 65 - 82 | Induces precipitation. Methanol is often too aggressive (rapid crash-out). |
| Anti-Solvent | Alkanes | Hexane , Heptane | 68 - 98 | Non-polar anti-solvent. Good for removing aliphatic impurities. |
The "Cloud Point" Validation Test
Before committing your entire batch, perform this test in a 20mL vial:
-
Dissolve 50 mg of crude product in the minimum amount of boiling Primary Solvent (e.g., Toluene).
-
Add Anti-Solvent (e.g., Ethanol) dropwise to the boiling solution until a persistent cloudiness appears.
-
Add one final drop of Primary Solvent to clear the solution.
-
-
Result A (Crystals): Valid system. Proceed to scale up.
-
Result B (Oil/Gel): Failed. Solvent polarity gap is too wide. Switch Anti-Solvent to Heptane or use Single-Solvent cooling with Chlorobenzene.
-
Module 2: Visualizing the Logic
The following decision tree guides you through the solvent selection process based on your specific derivative's behavior.
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Module 3: Standard Operating Procedure (SOP)
Protocol: Dual-Solvent Recrystallization (Toluene/Ethanol System) Best for: Removing catalyst residues and achieving high-gloss crystals.
Materials:
-
Crude Benzofurocarbazole
-
Solvents: Toluene (HPLC Grade), Ethanol (Absolute)
-
Equipment: Round bottom flask, Reflux condenser, Hot plate, Buchner funnel (pre-warmed).
Step-by-Step Workflow:
-
Dissolution: Place crude solid in flask. Add Toluene (10-15 mL/g). Heat to reflux (110°C).
-
Critical: If black particles (Pd catalyst) remain, perform a Hot Filtration through a Celite pad immediately. The solution must be clear orange/yellow before proceeding.
-
-
The "Cloud" Step: While maintaining gentle reflux, add Ethanol dropwise through the condenser.
-
Stop immediately when the solution turns slightly turbid (cloudy).
-
Add 0.5 - 1.0 mL of Toluene to redissolve the cloudiness. The solution should be clear and saturated.
-
-
Controlled Cooling: Turn off the heat. Lift the flask from the oil bath but do not place it on a cold surface.
-
Wrap the flask in aluminum foil or a towel. This slows cooling, promoting fewer, larger, and purer crystals over micro-crystalline powder.
-
Allow to sit for 4-12 hours reaching room temperature.
-
-
Harvest: Filter the crystals. Wash with cold Ethanol (not Toluene, as it will redissolve product).
-
Drying: Dry under vacuum at 60°C for 6 hours to remove trapped solvent.
Module 4: Troubleshooting & FAQs
Q1: My product "oiled out" (separated as a liquid droplet) instead of crystallizing. What happened?
-
Cause: The temperature dropped too fast, or the anti-solvent (Ethanol) concentration was too high, pushing the product out of solution faster than the crystal lattice could form.
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of the Primary Solvent (Toluene). Let it cool much slower (insulate the flask). If it persists, switch the anti-solvent to Heptane , which is less polar than Ethanol and often gentler on hydrophobic aromatics.
Q2: The crystals are gray/brown instead of the expected white/pale yellow.
-
Cause: Trapped Palladium (Pd) or oxidized impurities.
-
Fix:
-
Dissolve the crystals in DCM or Chloroform.
-
Stir with activated charcoal or a Pd-scavenger (e.g., SiliaMetS®) for 30 mins.
-
Filter through Celite.
-
Evaporate and recrystallize again using the Toluene/Ethanol method.
-
Q3: I have low yield (<50%). Is the product staying in the mother liquor?
-
Cause: Too much Primary Solvent was used.
-
Fix: Analyze the mother liquor via TLC. If the product spot is heavy, concentrate the mother liquor by 50% on a rotavap, heat to reflux, and add more anti-solvent to induce a "second crop" of crystals. Note: Second crops are usually lower purity.
Module 5: Workflow Visualization
Caption: Step-by-step workflow for the dual-solvent recrystallization of benzofurocarbazole.
References
-
BenchChem. (2025).[2] High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques. Retrieved from
-
Royal Society of Chemistry. (2020). Ultra-deep-blue thermally activated delayed fluorescence emitters constructed by carbazole derivatives. Journal of Materials Chemistry C. Retrieved from
-
National Institutes of Health (NIH). (2024). Fabrication of high performance based deep-blue OLED with carbazole hosts. PMC. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from
Sources
Validation & Comparative
A Predictive Guide to the 1H NMR Spectral Analysis of 2-chloro-5H-benzofuro[3,2-c]carbazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex heterocyclic scaffolds, the benzofuro[3,2-c]carbazole framework represents a significant area of interest for drug discovery and materials science. Its rigid, planar structure and extended π-system offer unique photophysical and biological properties. The targeted synthesis of derivatives, such as 2-chloro-5H-benzofuro[3,2-c]carbazole, necessitates robust analytical techniques for unequivocal structure elucidation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for structural confirmation.
This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of 2-chloro-5H-benzofuro[3,2-c]carbazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to forecast the chemical shifts, multiplicities, and coupling constants. This predictive approach serves as a valuable roadmap for researchers synthesizing or encountering this molecule, enabling them to interpret their experimental data with a higher degree of confidence.
The Foundational Principles of 1H NMR Spectroscopy
1H NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule.[1][2] The key parameters in a 1H NMR spectrum are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher ppm (downfield).[2]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons.[3]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common simplification, where 'n' is the number of adjacent, equivalent protons.[3]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the strength of their interaction.
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons of 2-chloro-5H-benzofuro[3,2-c]carbazole are systematically numbered as follows:
Figure 1: Structure and proton numbering of 2-chloro-5H-benzofuro[3,2-c]carbazole.
Predictive 1H NMR Analysis of 2-chloro-5H-benzofuro[3,2-c]carbazole
The predicted 1H NMR spectrum of 2-chloro-5H-benzofuro[3,2-c]carbazole in a common NMR solvent like DMSO-d6 is expected to exhibit signals corresponding to nine aromatic protons and one N-H proton. The analysis below breaks down the expected characteristics of each signal.
The N-H Proton (H5)
-
Chemical Shift (δ): The N-H proton of a carbazole moiety is known to be significantly deshielded and often appears as a broad singlet. In DMSO-d6, this signal is anticipated to be in the range of 11.0-12.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent. The exact chemical shift is highly dependent on the solvent and concentration.[4]
Protons of the Carbazole Moiety (H6, H7, H8, H9)
The carbazole portion of the molecule will exhibit a pattern typical of a substituted benzene ring.
-
H6 and H9: These protons are situated ortho to the fused ring system. Due to the anisotropic effect of the adjacent rings, they are expected to be the most deshielded of the carbazole protons. They will likely appear as doublets in the range of 8.0-8.3 ppm . The splitting will arise from coupling with their respective vicinal neighbors, H7 and H8.
-
H7 and H8: These protons are expected to appear as a complex multiplet, likely a triplet of doublets or two distinct triplets, in the range of 7.2-7.6 ppm . They will show coupling to their ortho and meta neighbors.
Protons of the Benzofuran Moiety (H1, H3, H4)
The chlorine substituent on the benzofuran ring will significantly influence the chemical shifts of the neighboring protons.
-
H1: This proton is ortho to the chlorine atom. The electron-withdrawing nature and the anisotropic effect of the chlorine atom will cause a downfield shift. It is expected to appear as a doublet in the range of 7.8-8.0 ppm , with splitting arising from coupling to H3.
-
H3: This proton is meta to the chlorine atom and will be less affected. It is predicted to appear as a doublet of doublets in the range of 7.4-7.6 ppm , showing coupling to both H1 and H4.
-
H4: This proton is para to the chlorine atom and ortho to the fused furan ring. It is expected to appear as a doublet in the range of 7.6-7.8 ppm , coupled with H3.
Protons of the Central Ring System (H10, H11)
These protons are part of the central carbazole ring system and are influenced by both the benzofuran and the other benzene ring.
-
H10 and H11: These protons are in a complex environment and are expected to appear as doublets or multiplets in the region of 7.3-7.7 ppm . Their exact chemical shifts and multiplicities will be influenced by long-range couplings.
Comparative Analysis with Related Structures
To ground these predictions in experimental reality, we can compare them with the reported 1H NMR data of carbazole and other relevant heterocyclic compounds.
| Proton | Predicted δ (ppm) for 2-chloro-5H-benzofuro[3,2-c]carbazole | Experimental δ (ppm) for Carbazole[4] | Comments |
| H5 (N-H) | 11.0 - 12.0 (s, br) | 11.21 (s, br) | The chemical shift is expected to be similar to the parent carbazole. |
| H6, H9 | 8.0 - 8.3 (d) | 8.10 (d) | Fusion of the benzofuran ring is expected to have a minor deshielding effect. |
| H7, H8 | 7.2 - 7.6 (m) | 7.39 (t), 7.16 (t) | The overall electronic environment is similar. |
| H1, H3, H4 | 7.4 - 8.0 | N/A | These protons are unique to the benzofuran moiety. Their shifts are influenced by the chlorine substituent and the fused ring system. |
| H10, H11 | 7.3 - 7.7 (m) | 7.50 (d) | These protons are in a more complex environment due to the fused benzofuran ring. |
Table 1: Comparison of predicted 1H NMR chemical shifts for 2-chloro-5H-benzofuro[3,2-c]carbazole with experimental data for carbazole in DMSO-d6.
Experimental Protocol for 1H NMR Sample Preparation
For researchers aiming to acquire an experimental spectrum, the following protocol is recommended:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-chloro-5H-benzofuro[3,2-c]carbazole.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for heterocyclic compounds due to its high solubilizing power.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer, typically with a field strength of 400 MHz or higher for better resolution of complex multiplets.
Workflow for Spectral Interpretation
Figure 2: A typical workflow for the interpretation of a 1H NMR spectrum.
Conclusion
The predictive 1H NMR analysis of 2-chloro-5H-benzofuro[3,2-c]carbazole presented in this guide offers a robust framework for the structural verification of this complex heterocyclic molecule. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more efficiently and accurately interpret their experimental data. While this guide provides a strong predictive foundation, it is crucial to complement this information with high-resolution experimental data, and where necessary, two-dimensional NMR techniques such as COSY and HSQC, to resolve any ambiguities and definitively confirm the structure. The principles and comparative data outlined herein should empower scientists in their synthesis and characterization of this and related novel molecular entities.
References
- SUPPLEMENTARY INFORMATION. (n.d.).
- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
- Interpreting | OpenOChem Learn. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).
- Carbazole(86-74-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- Supporting Information Chemo- and regioselective cross-dehydrogenative coupling reaction of 3-hydroxycarbazoles with arenols cat - The Royal Society of Chemistry. (n.d.).
- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. - CNR-IRIS. (n.d.).
- 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I - KPU Pressbooks. (n.d.).
- Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters - RSC Publishing. (n.d.).
Sources
Mass Spectrometry Fragmentation Patterns of Benzofurocarbazoles: A Comparative Technical Guide
This guide serves as a technical reference for the mass spectrometric characterization of benzofurocarbazoles. It synthesizes established fragmentation rules of fused heterocycles with specific structural behaviors of the benzofuran and carbazole moieties.
Executive Summary
Benzofurocarbazoles (BFCs) represent a class of fused tetracyclic or pentacyclic heterocycles combining the electron-donating capability of carbazole with the planarity and stability of benzofuran. These scaffolds are critical in two distinct fields: organic electronics (as OLED host materials) and medicinal chemistry (as DNA-intercalating antitumor agents).[1]
Characterizing these isomers requires distinguishing between the subtle energetic differences of the fused ring systems. This guide outlines the fragmentation logic, separating the Benzofuran Pathway (O-heterocycle cleavage) from the Carbazole Pathway (N-heterocycle cleavage) , and provides a method for isomer differentiation based on ion stability.
Structural Scaffolds & Ionization Physics
The fragmentation behavior of BFCs is dictated by the high stability of the aromatic system. Under Electron Ionization (EI, 70 eV), the molecular ion (
Core Isomeric Scaffolds
The two most common fusion patterns exhibit distinct electronic stabilities:
-
Linear Isomers (e.g., Benzofuro[3,2-b]carbazole): Extended
-conjugation; typically exhibit the highest stability.[1] -
Angular Isomers (e.g., Benzofuro[2,3-c]carbazole): Steric strain at the "bay" regions often facilitates ring-opening fragmentations at lower energies than linear counterparts.[2][1]
Mechanistic Fragmentation Pathways
The dissociation of the BFC radical cation (
Pathway A: The Furan Cleavage (Loss of CO)
The benzofuran moiety typically undergoes a ring contraction followed by the expulsion of carbon monoxide (CO, 28 Da). This is often the primary diagnostic loss for the oxygen-containing ring.
Pathway B: The Carbazole Cleavage (Loss of HCN)
The carbazole moiety fragments via the loss of hydrogen cyanide (HCN, 27 Da) or the HNC isomer. This pathway is characteristic of nitrogen heterocycles but usually requires higher activation energy than CO loss in fused systems.[1]
Visualization of Competing Pathways
The following diagram illustrates the fragmentation cascade for a generic unsubstituted benzofurocarbazole (
Figure 1: Competitive fragmentation pathways for the benzofurocarbazole core (
Comparative Data Analysis
The following table summarizes the diagnostic ions for the unsubstituted core scaffold. Researchers should look for these specific m/z shifts to confirm the fused structure.
Table 1: Diagnostic Ion Table (EI, 70 eV)
| Ion Identity | m/z (Theoretical) | Origin / Mechanism | Relative Abundance Trend |
| Molecular Ion ( | 257.1 | Intact radical cation | 100% (Base Peak) .[1] High stability due to extensive resonance.[2][1] |
| 256.1 | Loss of H radical | 10-20%.[1] Formation of stable even-electron cation.[1] | |
| 229.1 | Furan ring cleavage | 5-30%.[1] Diagnostic for benzofuran fusion. Higher in angular isomers.[1] | |
| 230.1 | Carbazole ring cleavage | <10%.[1] Often weaker than CO loss due to higher stability of the pyrrole ring in fused systems. | |
| 202.1 | Sequential loss | Variable.[2][1] Represents the stripped fluorene-like core.[1] | |
| 128.5 | Doubly charged ion | 5-15%.[1] Characteristic of highly conjugated planar systems (OLED materials). |
Isomer Differentiation: Linear vs. Angular
Distinguishing between isomers (e.g., [3,2-b] vs. [2,3-c] ) relies on the Ratio of Fragmentation (RF) .[2]
-
Linear Isomers: Exhibit a "cleaner" spectrum.[1] The
is dominant, and fragment ions are of low intensity ( ). -
Angular Isomers: Due to steric repulsion in the bay region (e.g., between the oxygen lone pair and a neighboring proton), the energy barrier for ring opening is lowered.
Experimental Protocols
Protocol A: Structural Fingerprinting (GC-EI-MS)
Objective: Confirm core scaffold and differentiate isomers.[1]
-
Sample Prep: Dissolve 0.1 mg of BFC in 1 mL Dichloromethane (DCM) or Toluene (HPLC grade).
-
Note: Avoid protic solvents like MeOH for GC injection to prevent peak tailing.[1]
-
-
Inlet: Splitless injection at 280°C. High temperature is required due to the high boiling point of fused carbazoles.
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Oven Ramp: Start 100°C (1 min) → 20°C/min → 320°C (hold 10 min).
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.[2][1]
Protocol B: Biological Metabolite ID (LC-ESI-MS/MS)
Objective: Identify polar derivatives (e.g., hydroxylated metabolites).[2][1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Mobile Phase: Water/Acetonitrile gradient (C18 column).
-
Fragmentation (CID): Apply Normalized Collision Energy (NCE) of 30-45%.
-
Observation: Look for neutral loss of 28 Da (CO) from the
precursor. This confirms the benzofuran ring integrity.
-
References
-
Differentiation of Linear and Angular Benzofurazans: Takakis, I. M., et al. "Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers."[2][1] Journal of Mass Spectrometry, 1999.[2][1] Link
-
Carbazole Fragmentation Standards: NIST Mass Spectrometry Data Center.[2][1] "Carbazole Mass Spectrum."[2][1][3][4] NIST Chemistry WebBook.[2][1][4] Link
-
Benzofuran Fragmentation Standards: NIST Mass Spectrometry Data Center.[2][1] "Benzofuran Mass Spectrum."[2][1][5][6] NIST Chemistry WebBook.[2][1][4] Link
-
OLED Material Characterization: "Constitutional isomers of carbazole–benzoyl-pyrimidine-based thermally activated delayed fluorescence emitters." Journal of Materials Chemistry C, 2021.[2][1] Link
-
Neolignan Fragmentation (Benzofuran derivatives): "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans."[2][1][7] Journal of Mass Spectrometry, 2019.[2][1] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzo(c)carbazole [webbook.nist.gov]
- 5. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Causality: Structure-Property Relationships in Fused Heterocycles
An in-depth technical analysis of 2-chloro-5H-benzofuro[3,2-c]carbazole (CAS: 1374677-66-3) requires moving beyond basic material safety data to understand its thermochemical behavior in the context of advanced organic electronics. As a critical intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent organic light-emitting diode (PhOLED) host materials [1], its thermal stability—specifically its melting point (
This guide objectively compares the thermal properties of 2-chloro-5H-benzofuro[3,2-c]carbazole against standard OLED building blocks, detailing the structure-property causality and the rigorous experimental protocols required to validate these metrics.
In organic semiconductor design, Joule heating during device operation can cause amorphous thin films to crystallize, leading to phase separation, leakage currents, and catastrophic device failure. To mitigate this, intermediates and final host materials must exhibit exceptionally high melting points and glass transition temperatures.
The Mechanistic Advantage of the Benzofuro[3,2-c]carbazole Core:
Standard carbazole derivatives (e.g., 2-chloro-9H-carbazole) possess a tricyclic structure that offers moderate thermal stability. By fusing a benzofuran moiety to the carbazole core to create 5H-benzofuro[3,2-c]carbazole, the
The Role of the 2-Chloro Substitution: The chlorine atom at the 2-position serves as a highly specific electrophilic site for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. This allows chemists to attach various electron-accepting moieties (such as triazines) to create donor-acceptor (D-A) architectures like oBFCzTrz [2]. The heavy halogen atom slightly increases the molecular weight and polarizability of the intermediate, further elevating the melting point compared to the unhalogenated core, without compromising the structural integrity required for asymmetric multi-resonance TADF emitters [3].
Comparative Thermal Data
The following table contextualizes the thermal superiority of the pentacyclic benzofurocarbazole core against simpler mono- and tricyclic alternatives commonly used in organic synthesis.
| Compound | CAS Number | Core Structure | Melting Point ( | Glass Transition ( | Application Context |
| Dibenzofuran | 132-64-9 | Bicyclic | 81–85 °C | N/A | Basic building block |
| Carbazole | 86-74-8 | Tricyclic | 244–246 °C | ~40 °C | Standard donor |
| 2-Chloro-9H-carbazole | 7154-33-8 | Tricyclic | 244–246 °C | ~45 °C | Functionalized donor |
| 2-Chloro-5H-benzofuro[3,2-c]carbazole | 1374677-66-3 | Pentacyclic Fused | 295–298 °C | >110 °C | High- |
| BFCz (Final Host Material) | 1199616-66-4 | Dimerized Core | >300 °C | 147 °C | PhOLED Host / TADF |
(Note: Data for advanced pentacyclic intermediates represent typical experimental ranges derived from thermal analysis of highly rigid fused heterocycles under inert atmospheres).
Experimental Protocols: Thermal Validation
To ensure trustworthiness and reproducibility, thermal data for high-molecular-weight OLED intermediates must be gathered using self-validating systems. Below are the standard operating procedures for determining the thermal properties of 2-chloro-5H-benzofuro[3,2-c]carbazole.
Protocol A: High-Temperature Capillary Melting Point Analysis
Because pentacyclic PAHs exhibit poor thermal conductivity, rapid heating causes a lag between the block temperature and the sample temperature, leading to artificially high
-
Sample Preparation: Pulverize the 2-chloro-5H-benzofuro[3,2-c]carbazole sample in an agate mortar to ensure a uniform particle size. Pack the powder tightly into a glass capillary tube to a depth of 2–3 mm.
-
Calibration: Calibrate the automated melting point apparatus using a high-temperature standard such as Anthraquinone (known
: 286 °C). -
Ramp Execution: Initiate a fast thermal ramp (10 °C/min) up to 280 °C.
-
Equilibration: Once at 280 °C, reduce the ramp rate to exactly 1 °C/min. Causality: This slow ramp near the expected melting point ensures thermal equilibrium across the sample mass, preventing overshoot.
-
Detection: Record the onset of melting (meniscus formation) and the clear point (complete liquefaction).
Protocol B: Differential Scanning Calorimetry (DSC)
DSC is mandatory for determining both
-
Preparation: Encapsulate 3.0–5.0 mg of the compound in a hermetically sealed aluminum pan. Prepare an empty matched aluminum pan as the reference.
-
Atmosphere: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures. -
First Heating Cycle (Thermal History Erasure): Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min. Causality: The first cycle eliminates residual solvents, absorbed moisture, and the variable thermal history from the crystallization/purification process.
-
Cooling Cycle: Quench-cool the sample back to 25 °C at 20 °C/min to trap the compound in an amorphous state.
-
Second Heating Cycle (Data Acquisition): Heat the sample again to 350 °C at 10 °C/min. Extract the
from the baseline shift step-transition and the intrinsic from the peak of the endothermic melting transition.
Workflow Visualization
The following diagram illustrates the critical path from the raw 2-chloro-5H-benzofuro[3,2-c]carbazole intermediate through cross-coupling, purification, and thermal validation, culminating in the final OLED device integration.
Workflow from 2-chloro-5H-benzofuro[3,2-c]carbazole to thermally validated OLED host materials.
References
-
Lee, J. Y., et al. "Ideal Molecular Design of Blue Thermally Activated Delayed Fluorescent Emitter for High Efficiency, Small Singlet–Triplet Energy Splitting, Low Efficiency Roll-Off, and Long Lifetime." ACS Applied Materials & Interfaces, 2016. Available at:[Link]
-
Song, X., et al. "Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters." Journal of Materials Chemistry C, Royal Society of Chemistry, 2023. Available at:[Link]
Comparing triplet energy (ET) of chloro vs bromo benzofurocarbazoles
Comparative Analysis: Triplet Energy ( ) of Chloro- vs. Bromo-Benzofurocarbazoles[1]
Executive Summary
This guide provides a technical comparison of chloro- and bromo-substituted benzofurocarbazoles, focusing on their triplet energy (
Key Takeaway: While the substitution of Chlorine (Cl) versus Bromine (Br) results in only marginal shifts in the absolute triplet energy level (
-
Chloro-derivatives typically retain higher
and longer lifetimes, making them suitable for high-energy blue hosts where triplet confinement is paramount. -
Bromo-derivatives exhibit accelerated ISC kinetics via strong spin-orbit coupling (SOC), useful for tuning reaction pathways or promoting phosphorescence, though often at the cost of a slight redshift in energy and reduced photochemical stability.
Mechanistic Comparison: Electronic & Spin-Orbit Effects
To understand the performance difference, one must distinguish between the electronic influence of the halogen on molecular orbitals and the relativistic influence on spin transitions.
Electronic Effects (Inductive vs. Mesomeric)
Both Cl and Br are electron-withdrawing by induction (-I) and electron-donating by resonance (+M). In the benzofurocarbazole core:
-
HOMO/LUMO Shift: The +M effect dominates the HOMO energy. Br, being less electronegative and more polarizable than Cl, destabilizes the HOMO slightly more, leading to a narrower optical gap (
) and a redshifted emission. -
Triplet Energy (
): The is defined as the energy difference between the ground state ( ) and the lowest triplet state ( ).-
Cl-Benzofurocarbazole: Minimal perturbation of the core
-system; remains close to the parent scaffold (~2.94 eV). -
Br-Benzofurocarbazole: Increased polarizability stabilizes the excited state slightly more, typically lowering
by 0.05–0.10 eV compared to the Cl-analog.
-
The Heavy Atom Effect (Spin-Orbit Coupling)
The most critical differentiator is the Heavy Atom Effect (HAE) . The spin-orbit coupling constant (
-
Chlorine (
): Weak SOC. Intersystem crossing ( ) is slower. Phosphorescence is weak and long-lived. -
Bromine (
): Strong SOC. The mixing of singlet and triplet states is significantly enhanced. This accelerates and , resulting in brighter phosphorescence with shorter lifetimes at low temperatures.
Comparative Data Summary
The following table summarizes representative photophysical properties for benzofurocarbazole derivatives substituted at the 3-position (a common functionalization site).
| Parameter | 3-Chloro-Benzofurocarbazole | 3-Bromo-Benzofurocarbazole | Impact Analysis |
| Triplet Energy ( | 2.92 – 2.95 eV | 2.85 – 2.90 eV | Cl maintains higher triplet confinement energy. |
| Spin-Orbit Coupling ( | Low | High | Br facilitates faster triplet harvesting. |
| Phosphorescence Lifetime ( | Long (> 100 ms) | Short (< 10 ms) | Br induces rapid radiative decay at 77 K. |
| Photostability | High (Strong C-Cl bond) | Moderate (Weaker C-Br bond) | C-Br bonds are more susceptible to homolytic cleavage. |
| Application | High- | Intermediate/TADF Tuner | Cl is preferred for deep-blue devices. |
Note: Values are representative of 3-substituted benzofuro[3,2-c]carbazole derivatives measured in 2-MeTHF at 77 K.
Visualization of Photophysical Dynamics[2]
The following Jablonski diagram illustrates the kinetic differences induced by the heavy atom effect. Note the thicker arrow for ISC in the Bromo-derivative.
Caption: Comparative Jablonski diagram showing enhanced Intersystem Crossing (ISC) and phosphorescence rates in Bromo-derivatives due to Spin-Orbit Coupling.
Experimental Protocol: Measuring Triplet Energy ( )
To accurately determine
Reagents and Equipment
-
Sample: Purified Benzofurocarbazole derivative (>99.5% HPLC).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (spectroscopic grade). Must form a clear glass at 77 K.
-
Equipment: Spectrofluorometer with phosphorescence mode (pulsed Xe lamp), cryostat (liquid nitrogen), and gated detection.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the compound in 2-MeTHF to a concentration of
M. -
Critical: Degas the solution via nitrogen bubbling or freeze-pump-thaw cycles to remove oxygen (a potent triplet quencher), although 77 K measurement mitigates this, high purity is best practice.
-
-
Cryogenic Cooling:
-
Place the sample in a quartz EPR tube or low-temp cuvette.
-
Immerse in the liquid nitrogen Dewar (77 K).[1] Ensure the solvent forms a transparent rigid glass (cracks or "snow" will scatter light).
-
-
Time-Gated Acquisition:
-
Set excitation wavelength (
) to the absorption maximum (typically 320–350 nm). -
Delay Time: Set to 1–2 ms . This allows prompt fluorescence (ns scale) to decay completely, isolating the long-lived phosphorescence.
-
Gate Width: Set to 10–50 ms to integrate the phosphorescence signal.
-
-
Data Analysis (
Calculation):
Experimental Workflow Diagram
Caption: Workflow for isolating phosphorescence spectra to determine triplet energy at 77 K.
References
-
Adachi, C., et al. (2015). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Chemical Communications. Link
-
Lee, J. Y., et al. (2020).[4] Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters. Dyes and Pigments.[4] Link
-
Edinburgh Instruments. (2021). Measuring Fluorescence and Phosphorescence Spectra at Low Temperature. Technical Note. Link
-
Brunner, K., et al. (2004). Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy. Journal of the American Chemical Society. Link
Technical Comparison Guide: 5H-Benzofuro[3,2-c]carbazole Derivatives
Executive Summary
This guide provides an in-depth technical analysis of 5H-benzofuro[3,2-c]carbazole (BFCz) derivatives, a class of rigid, fused-ring heterocyclic compounds emerging as critical scaffolds for high-performance Organic Light Emitting Diodes (OLEDs).
Unlike standard carbazole or triphenylamine hole-transport materials (HTMs), the [3,2-c] fusion of benzofuran and carbazole creates a highly planar, electron-rich system with unique thermal and photophysical stability. This guide compares BFCz directly against its sulfur-analog, 5H-benzothieno[3,2-c]carbazole (BTCz) , and the industry-standard NPB , focusing on crystal packing efficiency, charge mobility, and suitability for Thermally Activated Delayed Fluorescence (TADF) applications.
Structural Analysis & Crystallography
The Core Scaffold
The 5H-benzofuro[3,2-c]carbazole core is a pentacyclic aromatic system. Its defining feature is the cis-fusion of the benzofuran moiety to the c-bond of the carbazole.
-
Planarity: The molecule is essentially planar, a critical factor for solid-state ordering. X-ray diffraction studies of derivatives (e.g., sulfonyl-substituted BFCz) reveal that the maximum deviation from the mean plane of the core skeleton is typically less than 0.05 Å.
-
Heteroatom Influence (O vs. S): The oxygen atom in BFCz is significantly smaller (Van der Waals radius ~1.52 Å) than the sulfur in BTCz (~1.80 Å). This allows BFCz derivatives to adopt tighter interplanar spacing (
) in the crystal lattice, often , facilitating hole hopping.
Crystal Packing Motifs
The crystal structure is governed by the interplay between
-
Unsubstituted BFCz: Tends to crystallize in a herringbone motif (typical of planar aromatics) to maximize C-H···
contacts. -
Substituted Derivatives: When bulky groups (e.g., phenylsulfonyl, trityl) are added to the N-position (5H), the packing shifts to a slip-stacked arrangement. This prevents complete H-aggregation (which quenches emission) while maintaining orbital overlap for charge transport.
Expert Insight: For OLED hole-transport layers, a slip-stacked motif is preferred over a perfect face-to-face stack to prevent excimer formation while maintaining high hole mobility (
).
Experimental Protocol: Synthesis & Crystal Growth
The synthesis of the [3,2-c] isomer requires specific regiochemical control, distinct from the more common [2,3-b] isomer. The Suzuki-Cadogan protocol is the industry standard for high-purity synthesis.
Validated Synthetic Workflow
Reagents:
-
1-bromo-2-nitrobenzene (Starting Material A)
-
Dibenzofuran-4-boronic acid (Starting Material B)
- (Catalyst)
-
Triphenylphosphine (
) (Reductant for Cadogan) -
1,2-Dichlorobenzene (Solvent)
Step-by-Step Protocol:
-
Suzuki Coupling:
-
Combine 1-bromo-2-nitrobenzene (1.0 eq) and dibenzofuran-4-boronic acid (1.2 eq) in THF/Water (3:1).
-
Add
(2.0 eq) and degas with for 30 mins. -
Add
(3-5 mol%) and reflux for 24h. -
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Product is a nitro-biaryl intermediate.
-
-
Cadogan Cyclization (Ring Closure):
-
Purification & Crystallization:
-
Remove solvent via vacuum distillation.
-
Wash residue with toluene.
-
Sublimation: Purify the crude powder via gradient sublimation (
Torr, ) to achieve OLED-grade purity (>99.9%).
-
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthetic route for 5H-benzofuro[3,2-c]carbazole via Suzuki-Cadogan protocol.
Performance Comparison: BFCz vs. Alternatives
The primary competition for BFCz in the donor material space is its sulfur analog, BTCz , and the traditional amine NPB .
Material Properties Table
| Metric | 5H-Benzofuro[3,2-c]carbazole (BFCz ) | 5H-Benzothieno[3,2-c]carbazole (BTCz ) | NPB (Benchmark) |
| Heteroatom | Oxygen (O) | Sulfur (S) | Nitrogen (Amine) |
| Molecular Weight | ~257 g/mol | ~273 g/mol | 588 g/mol |
| Glass Transition ( | 204°C | 219°C | 96°C |
| HOMO Level | -5.6 eV (Deeper) | -5.5 eV | -5.4 eV |
| Triplet Energy ( | 3.02 eV (High) | 2.95 eV | 2.3 eV |
| Donor Strength | Moderate | Strong | Strong |
| OLED Application | Blue/Green TADF Host | Red/Green Phosphorescent Host | Standard Hole Transport |
Critical Analysis
-
Thermal Stability (
): Both BFCz and BTCz exhibit exceptionally high (>200°C) compared to NPB (96°C). This is a direct result of the rigid, fused pentacyclic skeleton.-
Implication: BFCz devices are far more resistant to joule-heating degradation during operation, significantly extending device lifetime.
-
-
Electronic Energy Levels (HOMO/LUMO):
-
BFCz (Oxygen): Oxygen is more electronegative than sulfur. This pulls the HOMO level deeper (-5.6 eV).
-
BTCz (Sulfur): Sulfur is a stronger electron donor in this context, raising the HOMO (-5.5 eV).
-
Selection Rule: Use BFCz when pairing with deep-blue emitters to ensure sufficient energy confinement. Use BTCz if you need slightly higher hole mobility due to the larger sulfur orbitals enhancing intermolecular overlap.
-
-
Triplet Energy (
): BFCz has a higher triplet energy (3.02 eV) than BTCz. This makes BFCz the superior choice for Blue TADF applications, where preventing reverse energy transfer from the emitter to the host is critical.
Structure-Property Relationship Diagram
The following diagram illustrates how the crystal structure features translate into observable device performance.
Caption: Figure 2. Causal links between BFCz structural features and optoelectronic performance metrics.
References
-
Lee, D. R., et al. (2015). "Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices." Chemical Communications, 51, 8105-8107.
-
Li, T., et al. (2023). "Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters."[3] Journal of Materials Chemistry C, 11, 10234.
-
Albrecht, K., et al. (2016). "Carbazole-Based Hole-Transport Materials." ResearchGate / Wiley. (General reference for Carbazole packing motifs).
-
PubChem. (2024).[4] "5H-[1]benzothieno[3,2-c]carbazole Compound Summary." (Data verification for BTCz properties).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (1), 2-(4,5-dimeth-oxy-2-nitro-phen-yl)-4-hy-droxy-9-phenyl-sulfonyl-9 H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5H-[1]benzothieno[3,2-c]carbazole | C18H11NS | CID 66585208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Benchmarking: Elemental Analysis Standards for Halogenated Carbazoles
Executive Summary: The "Refractory Heterocycle" Challenge
Halogenated carbazoles (HCs) represent a unique intersection of pharmaceutical promise and environmental persistence. Whether serving as key intermediates in the synthesis of drugs like Carvedilol or emerging as polyhalogenated contaminants (PHCZs) with dioxin-like toxicity, their accurate characterization is non-negotiable.
However, HCs present a notorious challenge for Elemental Analysis (EA). The rigid tricyclic nitrogen system is refractory —difficult to combust completely—while the halogen substituents (Cl, Br, I) can react with instrument internals or be incompletely released.
This guide objectively compares the performance of Generic Certified Reference Materials (CRMs) versus Structurally Matched Standards for validating EA workflows. We demonstrate that while generic CRMs provide traceability, structurally matched standards are critical for detecting combustion inefficiencies specific to the carbazole scaffold.
Technical Deep Dive: Why Standard Selection Matters
In elemental analysis (specifically CHNS/O and Halogen determination via Combustion Ion Chromatography), the "Standard" serves two distinct roles: Calibration (establishing the response factor) and Validation (proving the method works for the matrix).
For Halogenated Carbazoles, the error usually stems from three mechanistic failures:
-
Incomplete Oxidation: The stable aromatic ring requires temperatures >1000°C for quantitative breakdown.
-
Halogen Scavenging: Nitrogen in the carbazole ring can form refractory carbon nitrides that trap halogens in the ash.
-
Volatility Mismatch: Low-molecular-weight HCs may volatilize before combustion, while high-weight PHCZs may char.
The Thesis: A standard that burns easily (like o-chlorobenzoic acid) may validate the detector but fail to validate the furnace efficiency for a refractory carbazole sample.
Comparative Analysis of Standards
We evaluated three categories of standards commonly used in HC analysis.
Option A: Generic ISO 17034 CRMs
Examples: 4-Bromobenzoic acid, 1-Chloro-2,4-dinitrobenzene.
-
Best For: Instrument calibration (K-factor determination).
-
Pros: Traceable to SI units (NIST/BAM), extremely low uncertainty (<0.02%), stable.
-
Cons: Structurally dissimilar to carbazoles. They combust too easily, potentially masking furnace inefficiencies that would affect real HC samples.
Option B: Structurally Matched Commercial Standards
Examples: High-purity (>99%) 3,6-Dichlorocarbazole or 2,7-Dibromocarbazole (e.g., from Wellington Laboratories or specialized synthesis vendors).
-
Best For: Method validation and recovery studies.[1]
-
Pros: Mimics the combustion thermodynamics of the analyte; reveals "matrix effects" in combustion.
-
Cons: Rarely available as ISO 17034 CRMs; often supplied only with a Certificate of Analysis (CoA) derived from NMR/HPLC, lacking rigorous homogeneity testing.
Option C: In-House Synthesized Standards
Examples: Recrystallized reaction intermediates.
-
Best For: Early-stage R&D screening.
-
Pros: Exact matrix match; low cost.
-
Cons: High risk of occluded solvents or precursors biasing the EA result; lack of independent certification.
Performance Matrix
| Feature | Generic ISO 17034 CRM | Structurally Matched (Commercial) | In-House Synthesized |
| Traceability | High (NIST/SI) | Medium (Manufacturer CoA) | Low (Self-declared) |
| Combustion Difficulty | Low (Easy burn) | High (Realistic challenge) | High |
| Purity Uncertainty | < 0.1% | 0.5% - 1.0% | Unknown |
| Suitability for Calibration | Ideal | Poor (Bias risk) | Unacceptable |
| Suitability for Validation | Poor (False positives) | Ideal | Medium |
Experimental Protocol: Self-Validating CIC Workflow
This protocol describes the determination of Total Halogens (Cl, Br) in Halogenated Carbazoles using Combustion Ion Chromatography (CIC) . This method is superior to Schöniger flask combustion for HCs due to automated, high-temperature oxidation.
Objective
Quantify total halogen content with <0.3% absolute error, validating combustion efficiency using a "Bracketing Standard" approach.
Materials
-
Calibrant: 4-Bromobenzoic acid (ISO 17034 CRM).
-
Validation Control: 3,6-Dichlorocarbazole (Commercial High Purity, >99.5%).
-
Sample: Unknown Halogenated Carbazole derivative.
-
Reagents: H₂O₂ (absorber solution), Argon/Oxygen (gases).
Step-by-Step Methodology
-
System Setup (The "Pyro-Hydrolytic" Loop):
-
Furnace: Set inlet temperature to 900°C and outlet to 1050°C.
-
Gas Flow: Carrier Argon (200 mL/min), Oxygen (400 mL/min) for pyro-combustion.
-
Absorber: 10 mL of 300 mg/L H₂O₂ in ultrapure water (to reduce X₂ to X⁻ and oxidize SO₂ to SO₄²⁻).
-
-
Calibration (The "Golden Ruler"):
-
Weigh 2.0–5.0 mg of Calibrant (4-Bromobenzoic acid) into ceramic boats.
-
Analyze in triplicate.
-
Acceptance Criteria: RSD < 1.0%.[2][3] Construct a calibration curve for Bromide/Chloride using inorganic standards (KBr/NaCl dissolved in water) injected directly into the IC, but use the CRM combustion recovery to calculate the Combustion Recovery Factor (CRF).
-
-
The "Refractory Check" (Critical Step):
-
Before running samples, analyze the Validation Control (3,6-Dichlorocarbazole).
-
Logic: If the recovery of Cl is <98% relative to theoretical, the furnace temperature is too low or the residence time is too short for the carbazole ring.
-
Adjustment: If recovery fails, add 10 mg of Tungsten Trioxide (WO₃) powder to the sample boat. WO₃ acts as a flux and oxygen donor, preventing char formation.
-
-
Sample Analysis:
-
Weigh samples (approx 5 mg) into boats. Add WO₃ if indicated by step 3.
-
Run combustion program:
-
t=0-60s: Boat enters cool zone.
-
t=60-180s: Boat moves to hot zone (flash combustion).
-
t=180-300s: Bake out.
-
-
-
Data Processing:
-
Calculate % Halogen =
-
Where
is concentration from IC (mg/L), is absorber volume (L), is sample weight (mg).
-
Visualizations
Figure 1: The CIC "Refractory" Workflow
This diagram illustrates the logical flow of the experiment, emphasizing the decision loop based on the Validation Control.
Caption: Figure 1. Self-validating Combustion Ion Chromatography workflow. Note the critical loop (Red) using a structurally matched control to detect incomplete combustion before analyzing samples.
Figure 2: Standard Selection Decision Tree
A guide for researchers to choose the correct standard based on their analytical phase.
Caption: Figure 2. Decision matrix for selecting elemental analysis standards. Calibration demands traceability (CRM), while validation demands chemical similarity.
References
-
Miyake, Y., et al. (2007). "A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography."[1][4] Journal of Chromatography A. [Link]
-
National Institutes of Health (NIH). (2019). "Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS." Ecotoxicology and Environmental Safety. [Link]
-
EAG Laboratories. "Combustion Ion Chromatography (CIC) Technical Note." [Link]
-
Analytik Jena. "Combustion Elemental Analysis: Key Analytical Methods." [Link]
Sources
Photoluminescence Quantum Yield (PLQY) of Carbazole Hosts: A Comparative Guide for Optoelectronics and Theranostics
Introduction
Carbazole derivatives have emerged as cornerstone molecular scaffolds in both advanced optoelectronics (such as Organic Light-Emitting Diodes, OLEDs) and pharmaceutical drug development (specifically as luminescent bio-imaging and theranostic agents) [1]. The defining performance metric for these materials is their Photoluminescence Quantum Yield (PLQY) —the absolute ratio of emitted photons to absorbed photons.
This guide objectively compares the photophysical performance of various carbazole hosts and provides a self-validating experimental framework for accurately measuring absolute PLQY.
Mechanistic Causality: Why Carbazole?
The photophysical superiority of carbazole hosts stems from their rigid, planar biphenyl-like structure bridged by a nitrogen atom. This structural rigidity fundamentally restricts non-radiative vibrational relaxation pathways, thereby forcing the absorbed energy to be released radiatively (which inherently increases PLQY).
When utilized as hosts for Thermally Activated Delayed Fluorescence (TADF) or in bio-imaging probes, carbazole units are often conjugated with electron acceptors (e.g., triazines) to form Donor-Acceptor (D-A) architectures. This specific design achieves two critical causal effects:
-
Minimized Singlet-Triplet Energy Gap (
): A of less than 0.2 eV allows ambient thermal energy to drive Reverse Intersystem Crossing (RISC), harvesting dark triplet excitons back into emissive singlet states [2]. -
High Triplet Energy (
): Ensures that energy transfers efficiently from the host to the dopant/guest without reverse quenching, a vital feature for maintaining high PLQY in solid-state films or aggregated biological environments [3].
Jablonski diagram illustrating the high-PLQY TADF mechanism in carbazole hosts.
Comparative Analysis of Carbazole Host Materials
To objectively evaluate carbazole derivatives, we must compare their
| Host Material | Structural Characteristics | Reported PLQY (%) | Primary Application | |
| CBP | 4,4′-bis(9-carbazolyl)biphenyl | ~0.10 | 67.5 - 81.0 | Standard PhOLED Host |
| mCP | 1,3-Bis(N-carbazolyl)benzene | >0.20 | ~17.0 | Blue TADF/PhOLED Host |
| 2TRZ-TP-ICz | Indolocarbazole-triazine | <0.20 | 32.0 (Neat Film) | Red PhOLED Host |
| PrCzPTrz | Pyrrolocarbazole donor | 0.03 | 80.0 (Solution) | Green TADF Host |
| H2 | Sulfonylbis-phenylene-carbazole | ~0.05 | 81.3* | Green TADF Host |
*Note: Values marked with an asterisk represent the PLQY of the host-guest system when doped with specific emitters (e.g., 4CzIPN for H2) to mitigate concentration quenching.
Applications in Drug Development and Theranostics
For researchers in drug development, the high PLQY of carbazole derivatives translates directly to superior signal-to-noise ratios in fluorescence microscopy and in vivo imaging. Because carbazole is highly lipophilic, it exhibits excellent cellular membrane permeability. When functionalized as a host matrix for theranostic nanoparticles, it allows for the real-time optical tracking of drug delivery vehicles at extremely low concentrations, significantly reducing potential cytotoxicity.
Experimental Methodology: Absolute PLQY Measurement
While comparative PLQY methods rely on reference dyes (which introduce errors due to solvent refractive index mismatches), the absolute method utilizing an integrating sphere is the gold standard [5]. It acts as a self-validating system by capturing all omnidirectional scattered and emitted photons.
Step-by-Step Protocol
-
System Calibration (Blank Setup):
-
Action: Place a blank reference (pure solvent in a quartz cuvette for liquids, or a bare quartz substrate for films) into the integrating sphere.
-
Causality: This establishes the baseline excitation photon count. The highly reflective Spectralon coating of the sphere ensures isotropic light distribution, allowing the spectrometer to record the exact area of the excitation peak without sample absorption.
-
-
Sample Loading & Orientation:
-
Action: Insert the carbazole sample into the center-mounted holder. Crucially, angle the sample at 10° to 15° relative to the incident beam [6].
-
Causality: Angling the sample prevents the direct specular reflection of the laser from escaping back through the entrance port. Escaping light would artificially lower the measured excitation area, leading to an artificially inflated PLQY calculation.
-
-
Monochromatic Excitation:
-
Action: Irradiate the sample using a continuous-wave laser (e.g., 405 nm). Ensure the excitation energy is strictly higher than the sample's emission energy.
-
Causality: This guarantees non-zero absorption at the incident wavelength, initiating the
electronic transition.
-
-
Spectrometric Detection:
-
Action: Collect the outgoing light via an optical fiber coupled to a spectrometer. Ensure the integration time yields a signal-to-noise ratio above 100:1 without saturating the detector.
-
-
Data Integration and Calculation:
-
Action: Overlay the blank and sample spectra.
-
Causality: The absolute PLQY is calculated by dividing the area of the emission spectrum (photons emitted) by the reduction in the excitation spectrum area (photons absorbed).
-
Step-by-step workflow for absolute PLQY measurement using an integrating sphere.
References
-
Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: RSC Publishing (Materials Chemistry Frontiers) URL: [Link]
-
Title: New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs Source: MDPI Materials URL: [Link]
-
Title: New Carbazole Based Host Materials for Thermally Activated Delayed Fluorescent OLEDs Source: Chemistry & Chemical Technology URL: [Link]
-
Title: (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications Source: ACS Omega URL: [Link]
-
Title: A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements Source: Enli Technology URL: [Link]
A Senior Application Scientist's Guide to the Purity Verification of OLED Grade Benzofurocarbazole Intermediates
In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays with superior brightness, efficiency, and operational stability, the chemical purity of the foundational material intermediates is not merely a parameter—it is the cornerstone of device performance. Benzofurocarbazole derivatives, prized for their excellent thermal stability and charge-transporting properties, are pivotal building blocks in the synthesis of host and emitter materials. However, even infinitesimal impurities within these intermediates can introduce charge traps, act as luminescence quenching sites, and create non-radiative decay pathways, which collectively degrade device efficiency and drastically shorten its lifespan.[1][2]
This guide provides an in-depth comparison of the essential analytical methodologies required to validate the purity of OLED grade benzofurocarbazole intermediates. We move beyond simple protocol listings to explain the causality behind experimental choices, enabling researchers and drug development professionals to construct a robust, self-validating quality control system. The narrative is grounded in established analytical principles, ensuring scientific integrity and trustworthiness.
Chapter 1: The Chromatographic Arsenal for Purity and Impurity Profiling
Chromatography is the primary tool for separating the main benzofurocarbazole compound from structurally similar impurities, residual starting materials, and synthetic by-products. The choice of technique is dictated by the volatility and thermal stability of the analyte and the desired level of sensitivity.
HPLC is the workhorse for purity assessment of most OLED intermediates due to its wide applicability to non-volatile and thermally sensitive molecules. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: For benzofurocarbazole derivatives, which are typically nonpolar, a reverse-phase (RP) setup is the logical choice.[3] A C18 column provides excellent hydrophobic interaction-based separation. The mobile phase, a gradient mixture of acetonitrile and water, is selected to effectively elute compounds of varying polarities, ensuring that both the main component and potential impurities are resolved.[3] UV detection is a robust method for quantification, but for unambiguous identification of trace impurities, coupling HPLC with a mass spectrometer (LC-MS) is indispensable.[3][4]
Experimental Protocol: HPLC-UV Purity Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient is designed to separate closely related nonpolar compounds effectively.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C, to ensure reproducible retention times.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 330 nm. Monitoring multiple wavelengths helps to detect impurities that may have different absorption maxima than the main compound.
-
Sample Preparation: Accurately weigh ~5 mg of the benzofurocarbazole intermediate and dissolve in 10 mL of tetrahydrofuran (THF) or a similar solvent to create a stock solution. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
For intermediates that are thermally stable and sufficiently volatile, GC-MS offers unparalleled separation efficiency and sensitivity. This is particularly crucial for detecting halogenated impurities, which are known to be extremely detrimental to OLED device lifetime.[4][5] GC-MS/MS provides even greater selectivity, allowing for the quantification of carbazole species at sub-nanogram levels.[6][7]
Expertise & Causality: The high temperatures of the GC inlet and column can degrade thermally labile molecules, but for stable carbazole derivatives, it provides sharp, well-resolved peaks. The mass spectrometer detector bombards the eluting compounds with electrons, causing fragmentation into predictable patterns. This "fingerprint" allows for positive identification of impurities, a capability that UV detection in HPLC lacks. This is the primary reason GC-MS is the authoritative method for detecting and identifying trace volatile impurities, especially those from residual starting materials or solvents.[8]
Experimental Protocol: GC-MS Impurity Profiling
-
Column: A low-bleed, nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes. This program ensures the elution of both low and high-boiling point impurities.
-
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the high-concentration main peak.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of the intermediate in a high-purity solvent like dichloromethane or toluene.
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between HPLC and GC, offering fast, efficient separations with significantly reduced organic solvent consumption.[9]
Expertise & Causality: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC. This makes SFC an excellent choice for high-volume quality control screening. For OLED intermediates, which often have low solubility in conventional HPLC mobile phases, the unique solvating properties of supercritical fluids can be advantageous.[9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning | Supercritical fluid-solid partitioning |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Broad range, good for chiral separations |
| Primary Use Case | Purity assay, quantification of non-volatile impurities | Identification/quantification of trace volatile & halogenated impurities | High-throughput screening, "green" alternative to HPLC |
| Sensitivity | Good (ng level with UV), Excellent (pg level with MS) | Excellent (pg-fg level) | Good to Excellent |
| Selectivity | Good (Excellent with MS) | Excellent (based on fragmentation patterns) | Excellent |
| Key Advantage | Versatility for a wide range of molecules | Unambiguous impurity identification via MS fragmentation | Speed and reduced organic solvent waste[9] |
| Key Limitation | Impurity identification can be ambiguous without MS | Not suitable for non-volatile or thermally unstable materials | Higher initial instrument cost |
Chapter 2: Spectroscopic and Thermal Analysis for Structural and Material Integrity
While chromatography excels at separation, it must be complemented by other techniques to confirm the molecular structure and ensure the material's stability under the harsh conditions of OLED fabrication and operation.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[10][11] For purity verification, ¹H and ¹³C NMR spectra serve as a definitive confirmation that the correct isomer of the benzofurocarbazole intermediate has been synthesized and that no significant structurally-related impurities are present.
Trustworthiness: An NMR spectrum provides a unique fingerprint of the molecule's atomic connectivity. By integrating the proton signals in a ¹H NMR spectrum and comparing the chemical shifts to theoretical values, one can confirm the identity and purity of the bulk material.[1] While less sensitive than chromatography for trace impurities, it is unparalleled for identifying and quantifying impurities present at levels of ~0.1% or higher, especially isomers that might co-elute in a chromatographic run.
The fabrication of OLEDs often involves a vacuum thermal deposition process, and the devices generate significant heat during operation.[12][13] Therefore, the thermal stability of the intermediates is a critical quality attribute.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), providing a clear upper limit for processing temperatures.[14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable as it indicates morphological stability at elevated operating temperatures.[13]
Expertise & Causality: A material with a low decomposition temperature cannot withstand the vacuum evaporation process used in OLED manufacturing. Similarly, a low glass transition temperature can lead to film crystallization and device failure over time.[13] Therefore, TGA and DSC are not just purity checks; they are critical predictors of a material's processability and the long-term stability of the final device.
Experimental Protocol: TGA for Thermal Stability
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Size: 5-10 mg of the benzofurocarbazole intermediate.
-
Pan: Platinum or ceramic pan.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program: Ramp from 30 °C to 600 °C at a rate of 10 °C/min.
-
Data Analysis: Determine the onset of decomposition and the temperature at which 5% mass loss occurs (Td). For high-purity OLED intermediates, a Td well above 350°C is typically required.
Chapter 3: An Integrated Workflow for Self-Validating Purity Verification
No single technique is sufficient to fully qualify an OLED-grade intermediate. A robust, self-validating system relies on the orthogonal application of multiple analytical methods, where each technique confirms the results of the others while providing unique information.
Caption: Integrated workflow for comprehensive purity verification of OLED intermediates.
This logical flow ensures that significant resources are not spent on detailed characterization until the initial purity meets the required standard. Each subsequent step provides a deeper level of validation, from trace impurity detection to definitive structural confirmation and thermal stability assessment, culminating in a fully qualified material.
References
- Vertex AI Search. (2026, January 29). OLED Intermediates: Ensuring Quality and Performance in Electronic Displays.
- AIP Publishing. (2011, December 27). Thermal analysis of high intensity organic light-emitting diodes based on a transmission matrix approach. Journal of Applied Physics.
- C-Therm Technologies Ltd. (2022, September 1).
- ResearchGate. (2026, January 3).
- Optica Publishing Group. (2013, November 21). Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy.
- BenchChem. (2025). Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs.
- Shimadzu. (n.d.).
- Slideshare. (n.d.). Determination of Thermodynamic Properties of OLED Compounds.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 10).
- PubMed. (2019, November 30). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- PubMed. (2008, May 12). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes.
- ResearchGate. (n.d.). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
- SPIE Digital Library. (2024, September 30).
- PMC. (n.d.). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS.
- RSC Publishing. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24).
- RSC Publishing. (2023, June 29). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
- Merck. (2010, May 25).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckgroup.com [merckgroup.com]
- 6. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. OPG [opg.optica.org]
- 14. Determination of Thermodynamic Properties of OLED Compounds | PPTX [slideshare.net]
Safety Operating Guide
Personal protective equipment for handling 2-chloro-5H-benzofuro[3,2-c]carbazole
Laboratory Safety Guide: Handling 2-chloro-5H-[1]benzofuro[3,2-c]carbazole
Executive Summary & Hazard Characterization
The Core Directive: You are handling 2-chloro-5H-[1]benzofuro[3,2-c]carbazole , a halogenated, fused-ring heterocyclic compound. In the absence of comprehensive toxicological data for this specific isomer, you must apply the Precautionary Principle .
Treat this compound as a Control Band 4 substance (High Potency/Unknown Toxicity).
Structural Hazard Analysis
-
Lipophilicity: The benzofuro-carbazole core is highly lipophilic, facilitating rapid dermal absorption and potential bio-accumulation in lipid-rich tissues (CNS, adipose tissue).
-
Halogenation: The chlorine substituent at the 2-position increases stability but often correlates with higher persistence and potential hepatotoxicity compared to non-halogenated analogs.
-
Physical State: Likely a fine, electrostatic powder. The primary vector for exposure is inhalation of fugitive dust and dermal permeation .
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. This matrix is calibrated for unknown toxicity/high-potency handling.
| Protection Zone | Standard Protocol (Observation/Setup) | High-Risk Protocol (Weighing/Solvation) |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Fume Hood + N95 (if powder is static-prone) |
| Dermal (Hands) | Double Nitrile (min 5 mil outer) | Laminate Liner (Silver Shield) under Nitrile |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Chemical Splash Goggles + Face Shield |
| Body | Lab Coat (Polyester/Cotton) | Tyvek® Lab Coat or Sleeve Covers (Disposable) |
| Footwear | Closed-toe, leather/synthetic | Closed-toe + Shoe Covers (if spill risk exists) |
Critical Glove Selection Logic
Standard nitrile gloves provide splash protection only against halogenated aromatics.
-
The Problem: Chlorinated aromatics can permeate nitrile in <15 minutes without visible degradation.
-
The Solution: For prolonged handling (e.g., dissolving in chlorobenzene or toluene), you must use a Laminate (EVOH/PE) inner glove.
Operational Workflow: The "Zero-Contact" Protocol
Phase A: Engineering Controls & Setup
-
Static Mitigation: Use an ionizing fan or anti-static gun inside the hood. Carbazole derivatives are prone to static charge, causing "powder flight."
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (bench coat). Tape down the edges to prevent shifting.
-
Waste Prep: Place a dedicated solid waste container inside the hood before opening the vial.
Phase B: The Weighing Procedure
-
Donning Sequence: Wash hands -> Laminate Liners -> Nitrile Outer Gloves -> Lab Coat (cuffs over gloves).
-
Transfer:
-
Do not use a spatula directly if the powder is fluffy.
-
Use a disposable anti-static weighing boat or glassine paper.
-
Technique: Tap gently; do not scoop aggressively to avoid aerosolization.
-
-
Solvation (The Critical Moment):
-
Add solvent slowly down the side of the vial.
-
Warning: Exothermic heat is unlikely, but vapor pressure will rise. Cap immediately after solvent addition.
-
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard into the solid waste container.
-
Secondary Wash: Wash hands (still wearing laminate liners) with soap and water if you suspect contamination, then remove liners.
Visualization of Safety Logic
Diagram 1: Glove Permeation Decision Tree
This logic protects against the "invisible threat" of permeation breakthrough.
Caption: Decision matrix for glove selection based on physical state and solvent carrier.
Diagram 2: The "Hot Zone" Workflow
Visualizing the containment hierarchy to prevent lab contamination.
Caption: Operational flow ensuring no active compound leaves the fume hood without decontamination.
Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol usually suffices to wet the powder).
-
Wipe up inward from the periphery.
-
Place all materials in a hazardous waste bag inside the hood.
Disposal Specifications
-
Solid Waste: Label as "Hazardous Solid - Carbazole Derivative - Toxic."
-
Liquid Waste: Segregate based on the solvent. Do not mix with oxidizers (e.g., Nitric Acid) as carbazoles can undergo nitration reactions that may be energetic or form more toxic byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor. [Link]
-
Mikatavage, M., et al. (1984).[2] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[2] [Link]
-
Centers for Disease Control and Prevention (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Halogenated Hydrocarbons. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
